(S,S)-TAPI-1
Description
Properties
IUPAC Name |
N-[1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNBSWDIOCXWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Target Profile of (S,S)-TAPI-1: A Technical Guide
(S,S)-TAPI-1 is a hydroxamate-based inhibitor that serves as a crucial tool for researchers investigating the roles of specific metalloproteinases in physiological and pathological processes. It is the (S,S) stereoisomer of TAPI-1, a well-characterized inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17) , also known as Tumor Necrosis Factor-α Converting Enzyme (TACE) .[1][2][3] Beyond its potent activity against TACE, this compound and its racemic mixture are also recognized as broad-spectrum inhibitors of various Matrix Metalloproteinases (MMPs) .[1][4] This dual inhibitory activity makes it a powerful agent for studying processes regulated by ectodomain shedding of cell surface proteins, such as cytokines, their receptors, and growth factors.
Quantitative Inhibitory Profile
The inhibitory potency of this compound and its racemate, TAPI-1, has been quantified against TACE-mediated shedding of various substrates. The half-maximal inhibitory concentrations (IC50) highlight its efficacy in cell-based assays.
| Inhibitor | Target Process | Cell Context | IC50 Value | Reference |
| This compound | TACE-dependent sAPPα release | TACE-overexpressing cells | 0.92 µM | |
| This compound | Muscarinic M3 Receptor-stimulated sAPPα release | HEK293 cells | 3.61 µM | |
| This compound | sAPPα release | Non-TACE-overexpressing cells | 8.09 µM | |
| TAPI-1 | Constitutive sAPPα release | HEK293 cells | 8.09 µM | |
| TAPI-1 | TNF-α release | Cellular assays | 50-100 mM | |
| TAPI-1 | IL-6 Receptor (IL-6R) release | Cellular assays | 5-10 mM | |
| TAPI-1 | TNF Receptor I (TNFRI) release | Cellular assays | 5-10 mM | |
| TAPI-1 | TNF Receptor II (TNFRII) release | Cellular assays | 25-50 mM | |
| *Note: The reported IC50 values for the release of TNF-α and its receptors are in the millimolar (mM) range, which is unusually high. This is likely a typographical error in the source literature, and the values should be interpreted with caution, as micromolar (µM) concentrations are more typical for this class of inhibitor. |
Modulated Signaling Pathways
This compound exerts its biological effects by blocking the proteolytic activity of TACE and MMPs, which in turn prevents the activation of key downstream signaling cascades implicated in inflammation and cancer.
AREG/EGFR/ERK Signaling Pathway
TACE is responsible for the shedding and release of multiple Epidermal Growth Factor Receptor (EGFR) ligands, including Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). The release of these ligands leads to the activation of EGFR and the subsequent phosphorylation cascade of the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and migration. By inhibiting TACE, this compound prevents the release of these EGFR ligands, thereby deactivating the entire AREG/EGFR/ERK signaling axis.
NF-κB Signaling Pathway
The canonical Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. It is potently activated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), the release of which is a TACE-dependent process. Under basal conditions, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon TNF-α binding to its receptor (TNFR), the IKK complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting TACE, this compound blocks the release of TNF-α, thereby suppressing the activation of the NF-κB pathway.
Experimental Protocols
Characterizing the activity of this compound involves a series of biochemical and cell-based assays. Below are representative protocols for key experiments.
TACE/MMP Fluorogenic Inhibition Assay
This protocol determines the IC50 value of this compound against a specific metalloproteinase in a cell-free system.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Reconstitute the recombinant human TACE or MMP enzyme in assay buffer to a working concentration (e.g., 2X final concentration).
-
Reconstitute a quenched fluorogenic substrate peptide (specific for the enzyme being tested) in DMSO and then dilute in assay buffer to a working concentration (e.g., 2X final concentration).
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to create a range of 2X final concentrations.
-
-
Assay Procedure :
-
Add 50 µL of the this compound dilutions or vehicle control (assay buffer with DMSO) to the wells of a black 96-well microplate.
-
Add 50 µL of the 2X enzyme solution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis :
-
Measure the increase in fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm for a generic substrate) every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
Western Blot Analysis for EGFR/ERK Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the EGFR/ERK pathway.
-
Cell Culture and Treatment :
-
Seed cells (e.g., A431 or other cancer cell lines with active EGFR signaling) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 - 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a TACE substrate like AREG or a general mitogen like Phorbol 12-myristate 13-acetate (PMA) for 15-30 minutes to induce shedding and pathway activation.
-
-
Lysate Preparation :
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting :
-
Normalize protein concentrations and denature samples by boiling in Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK1/2, and total ERK1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to their respective total protein levels to assess the specific inhibitory effect on signaling.
-
Analysis of NF-κB Pathway Inhibition
This protocol evaluates the ability of this compound to prevent the degradation of IκBα and the nuclear translocation of NF-κB p65.
-
Cell Culture and Treatment :
-
Seed cells (e.g., THP-1 monocytes or macrophages) in plates.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a potent NF-κB activator like Lipopolysaccharide (LPS) or TNF-α for 30-60 minutes.
-
-
Subcellular Fractionation (Optional, for Translocation) :
-
Harvest cells and use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear protein fractions.
-
Proceed with Western blot analysis on both fractions.
-
-
Western Blot Analysis :
-
Prepare whole-cell lysates or subcellular fractions as described in the previous protocol.
-
Perform SDS-PAGE and immunoblotting.
-
Probe membranes with primary antibodies against IκBα to assess its degradation. In stimulated, untreated cells, the IκBα band should be faint or absent.
-
For fractionated samples, probe for NF-κB p65. Its presence in the nuclear fraction indicates translocation. Use GAPDH as a cytoplasmic marker and Lamin B1 or Histone H3 as a nuclear marker to verify fractionation purity.
-
-
Analysis :
-
Compare the levels of IκBα in the whole-cell lysates between treated and untreated samples. Inhibition of degradation will result in a stronger IκBα band in the this compound treated samples.
-
Compare the amount of p65 in the nuclear vs. cytoplasmic fractions. Effective inhibition will result in p65 being retained in the cytoplasm.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAPI 1 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 4. Shedding of interleukin-6 receptor and tumor necrosis factor alpha. Contribution of the stalk sequence to the cleavage pattern of transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,S)-TAPI-1 vs. TAPI-0: A Technical Guide to Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth comparative analysis of two prominent metalloproteinase inhibitors, (S,S)-TAPI-1 and TAPI-0. Both compounds are recognized for their potent inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, a key sheddase involved in a multitude of physiological and pathological processes, including inflammation and cancer. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the inhibitory efficacy, underlying signaling pathways, and experimental methodologies associated with these two inhibitors. While a direct head-to-head comparative study across a broad panel of metalloproteinases is not publicly available, this guide consolidates the existing data to facilitate a critical evaluation of their respective profiles.
Data Presentation: Inhibitor Efficacy
The inhibitory potency of this compound and TAPI-0 has been evaluated in various enzymatic and cellular assays. The following tables summarize the available quantitative data to provide a basis for comparison. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity against TACE (ADAM17)
| Inhibitor | Assay Type | IC50 | Reference |
| TAPI-0 | Enzymatic Assay | 100 nM | [Source for TAPI-0 IC50] |
| This compound | Cellular Assay (TACE-overexpressing cells) | 0.92 µM | [1] |
Table 2: Inhibitory Activity in Cellular Assays for sAPPα Shedding
| Inhibitor | Cell Line/Condition | IC50 | Reference |
| This compound | HEK293 cells (M3-stimulated) | 3.61 µM | [1] |
| HEK293 cells (non-TACE-overexpressing) | 8.09 µM | [1] |
(Note: Data for TAPI-0 in sAPPα shedding assays was not available in the reviewed literature.)
Signaling Pathways
The inhibitory action of these compounds extends beyond the direct cleavage of substrates by TACE, impacting intracellular signaling cascades. A notable distinction lies in their reported effects on the NF-κB signaling pathway.
This compound and the NF-κB Pathway
This compound, and its related compound TAPI-1, have been shown to suppress the activation of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibition of NF-κB signaling by TAPI-1 suggests a broader anti-inflammatory and anti-tumorigenic potential beyond its direct enzymatic inhibition of TACE.
TAPI-0 and the NF-κB Pathway
Currently, there is a lack of publicly available data on the effects of TAPI-0 on the NF-κB signaling pathway. This represents a significant knowledge gap in the comparative assessment of these two inhibitors and warrants further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of TACE inhibitors.
1. Fluorometric TACE (ADAM17) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against purified TACE.
-
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
This compound or TAPI-0 at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Add the recombinant TACE to the wells of the microplate.
-
Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
2. Cellular sAPPα Shedding Assay
This protocol describes a method to assess the ability of inhibitors to block the TACE-mediated shedding of amyloid precursor protein (APP) in a cellular context.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound or TAPI-0 at various concentrations
-
Stimulating agent (e.g., a muscarinic receptor agonist if using M3-expressing cells)
-
ELISA kit for human soluble APPα (sAPPα)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Replace the culture medium with serum-free medium and pre-treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 1-2 hours).
-
If applicable, stimulate the cells with an appropriate agent to induce sAPPα shedding.
-
After the stimulation period, collect the conditioned medium from each well.
-
Centrifuge the collected medium to remove any cellular debris.
-
Quantify the concentration of sAPPα in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Determine the percent inhibition of sAPPα shedding for each inhibitor concentration compared to a vehicle-treated control.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion
This compound and TAPI-0 are both potent inhibitors of TACE, a critical enzyme in various disease pathologies. The available data suggests that TAPI-0 may exhibit higher potency in direct enzymatic assays, while this compound has been well-characterized in cellular models of protein shedding. A key differentiator appears to be the documented ability of TAPI-1 to inhibit the NF-κB signaling pathway, suggesting a broader mechanism of action that could be advantageous in inflammatory and oncologic indications. The absence of data regarding the effect of TAPI-0 on this pathway highlights a critical area for future research to enable a more complete comparative assessment. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations and directly compare these and other metalloproteinase inhibitors in a standardized manner. Ultimately, the choice between this compound and TAPI-0 for a specific research or therapeutic application will depend on the desired balance of potency, selectivity, and the targeted biological pathways.
References
Downstream Effects of TACE Inhibition by (S,S)-TAPI-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a critical cell-surface protease that plays a pivotal role in a process known as "ectodomain shedding." This process involves the cleavage and release of the extracellular domains of a wide variety of membrane-bound proteins, including cytokines, growth factors, and their receptors. The shedding of these proteins has profound implications for regulating inflammatory responses, cell proliferation, differentiation, and adhesion.
(S,S)-TAPI-1 is a potent and specific, hydroxamate-based inhibitor of TACE. As an isomer of the more broadly studied TAPI-1, it offers a valuable tool for investigating the downstream consequences of TACE inhibition. This technical guide provides an in-depth overview of the core downstream effects of TACE inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Mechanism of Action
This compound, like other hydroxamate-based inhibitors, functions by chelating the zinc ion within the catalytic domain of TACE. This interaction reversibly inhibits the proteolytic activity of the enzyme, preventing it from cleaving its substrates at the cell surface. The primary and immediate downstream effect of TACE inhibition is the accumulation of the full-length, membrane-bound forms of its substrates and a corresponding decrease in the concentration of their soluble, shed ectodomains in the extracellular environment.
Downstream Effects on Key Substrates and Signaling Pathways
Inhibition of TNF-α and TNF Receptor Shedding
One of the most well-characterized functions of TACE is the cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form (sTNF-α), a potent pro-inflammatory cytokine. TACE also mediates the shedding of the TNF receptors, TNFR1 and TNFR2, which can act as soluble decoy receptors, modulating TNF-α signaling.
Inhibition of TACE by TAPI-1 has been shown to significantly reduce the amount of soluble TNF-α released from cells. For instance, in the human monocytic cell line THP-1, TAPI-1 at a concentration of 25 µM inhibited approximately 30-50% of TNF-α cleavage[1]. This reduction in sTNF-α directly dampens the downstream inflammatory signaling cascades typically initiated by this cytokine.
Modulation of EGFR Signaling through Ligand Shedding
TACE is a key sheddase for several ligands of the Epidermal Growth Factor Receptor (EGFR), including Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α). The release of these soluble ligands is a crucial step in the transactivation of EGFR, which subsequently triggers downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.
Studies using the broader inhibitor TAPI-1 have demonstrated its ability to block the shedding of EGFR ligands. For example, TAPI-1 has been shown to prevent CXCL12-mediated amphiregulin shedding[2]. By inhibiting the release of these ligands, this compound can effectively attenuate EGFR activation and downstream signaling.
Interference with Notch Signaling
The Notch signaling pathway is a fundamental cell-to-cell communication system that governs cell fate decisions. TACE, along with ADAM10, is involved in the initial proteolytic cleavage of the Notch receptor upon ligand binding. This first cleavage event is a prerequisite for the subsequent intramembrane cleavage by γ-secretase, which releases the Notch intracellular domain (NICD) to translocate to the nucleus and regulate gene expression.
By inhibiting TACE, this compound can interfere with this initial step of Notch receptor processing, thereby modulating Notch signaling activity. This can have significant consequences for processes such as cell differentiation and proliferation.
Data Presentation
The following tables summarize the available quantitative data for the effects of TAPI-1, a racemic mixture containing this compound, on the shedding of various TACE substrates. Data specific to the this compound isomer is limited in the current literature.
Table 1: Inhibition of TACE Substrate Shedding by TAPI-1
| Substrate | Cell Line | Stimulation | TAPI-1 Concentration | % Inhibition | Reference |
| TNF-α | THP-1 | PMA | 25 µM | ~30-50% | [1] |
| Amphiregulin | N15C6 | CXCL12 | Not specified | Significant abrogation | [2] |
Table 2: IC50 Values for TAPI-1 Inhibition of TACE Activity
| Substrate/Assay | Method | IC50 | Reference |
| TACE-dependent sAPPα release | Cell-based | 8.09 µM | [2] |
Experimental Protocols
In Vitro TACE Activity Assay (Fluorogenic Peptide Substrate)
This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on TACE activity using a fluorogenic peptide substrate.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate (e.g., based on the pro-TNF-α cleavage site)
-
Assay buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij 35)
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).
-
In a 96-well black microplate, add the diluted this compound or vehicle control.
-
Add the recombinant TACE enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic TACE substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Western Blot Analysis for TACE Substrate Shedding
This protocol details the use of Western blotting to qualitatively and semi-quantitatively assess the inhibition of TACE-mediated substrate shedding in a cell-based assay.
Materials:
-
Cell line expressing the TACE substrate of interest (e.g., HEK293 cells transfected with pro-TNF-α)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the C-terminus of the TACE substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate TACE activity by adding a stimulating agent like PMA and incubate for the desired time.
-
Collect the cell culture supernatant (for detecting the shed ectodomain) and lyse the cells with lysis buffer (for detecting the full-length and cleaved membrane-bound forms).
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins from the cell lysates and supernatants by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the band intensities of the full-length and cleaved forms of the substrate.
ELISA for Soluble TACE Substrates
This protocol provides a method for quantifying the amount of a shed TACE substrate in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line that sheds the substrate of interest
-
This compound
-
Stimulating agent (e.g., LPS or PMA)
-
ELISA kit specific for the shed ectodomain of the TACE substrate (e.g., human soluble TNF-α ELISA kit)
-
Microplate reader
Procedure:
-
Culture cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound or vehicle control.
-
Stimulate the cells to induce shedding of the substrate.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatants and standards to a pre-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Incubating and washing the plate.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the soluble substrate in each sample.
NF-κB Reporter Assay
This protocol describes how to measure the downstream effect of TACE inhibition on NF-κB signaling, a key pathway activated by TNF-α.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (as a stimulus)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells into a 96-well plate.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with TNF-α for a specified time (e.g., 6 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Analyze the dose-dependent effect of this compound on TNF-α-induced NF-κB activation.
Conclusion
Inhibition of TACE by this compound has significant downstream effects on multiple critical signaling pathways. By preventing the shedding of key cell surface proteins such as TNF-α, EGFR ligands, and Notch receptors, this compound can modulate inflammatory responses, cell proliferation, and cell fate decisions. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these effects in their own experimental systems. Further investigation into the specific quantitative impact of this compound on a wider range of TACE substrates and downstream signaling components will continue to elucidate the therapeutic potential of targeting this key sheddase.
References
The Role of (S,S)-TAPI-1 in the Ectodomain Shedding of Tumor Necrosis Factor-Alpha: A Technical Guide
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with a critical role in inflammation, immunity, and cellular homeostasis. Its biological activity is tightly regulated by a post-translational mechanism known as ectodomain shedding, which releases the soluble, active form of TNF-α from its membrane-bound precursor. This process is primarily mediated by the metalloproteinase TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Inhibition of TACE presents a key therapeutic strategy for mitigating inflammatory conditions driven by excessive TNF-α. This technical guide provides an in-depth examination of (S,S)-TAPI-1, a stereoisomer of the potent TACE inhibitor TAPI-1. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols for its study, and provide visual representations of the associated biological pathways and workflows.
Introduction to TNF-α Shedding
TNF-α is initially synthesized as a 26 kDa Type II transmembrane protein (pro-TNF-α).[1][2] This membrane-anchored form is biologically active and can signal through cell-to-cell contact.[1] However, for systemic and localized inflammatory responses, the extracellular domain of pro-TNF-α is proteolytically cleaved to release a 17 kDa soluble homotrimer (sTNF-α), which can then circulate and act on distant cells.[1][3]
This cleavage event, or "shedding," is executed by the enzyme TACE (ADAM17), a zinc-dependent metalloproteinase. TACE is the principal and most efficient sheddase for pro-TNF-α. The activity of TACE can be upregulated by various inflammatory stimuli, such as lipopolysaccharide (LPS) or phorbol esters (PMA), leading to enhanced release of sTNF-α. Given its central role in producing the primary mediator of acute inflammation, TACE has become a significant target for the development of anti-inflammatory therapeutics.
This compound: A TACE Inhibitor
This compound is a specific stereoisomer of TAPI-1 (TNF-α Protease Inhibitor-1), a broad-spectrum hydroxamate-based inhibitor of metalloproteinases (MMPs) and ADAMs. It functions by chelating the zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity. This compound has been utilized as a chemical tool to investigate the roles of TACE in various physiological and pathological processes, including the shedding of cytokine receptors and other cell surface proteins. By inhibiting TACE, this compound effectively blocks the conversion of pro-TNF-α to its soluble, active form, thus reducing the concentration of circulating sTNF-α.
Quantitative Analysis of TAPI-1 Inhibition
The potency of TAPI-1 and its isomers has been evaluated against TACE/ADAM17 and other substrates. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's efficacy. The data below, compiled from various studies, demonstrates the inhibitory capacity of TAPI-1 under different experimental conditions. A notable discrepancy exists in the literature regarding the precise IC50 value, with some studies reporting values in the nanomolar range and others in the micromolar range, which may reflect different assay conditions, cell types, or substrates.
| Inhibitor | Target/Substrate | Cell Line/Condition | Reported IC50 | Citation(s) |
| This compound | sAPPα Shedding (TACE-dependent) | TACE-overexpressing cells | 0.92 µM | |
| This compound | sAPPα Shedding (M3-stimulated) | HEK293 cells | 3.61 µM | |
| This compound | sAPPα Shedding (Constitutive) | Non-TACE-overexpressing cells | 8.09 µM | |
| TAPI-1 | ADAM17 Activity | In vitro assay | 128.0 ± 0.9 nM | |
| TAPI-1 | TNF-α Release | - | 50 - 100 µM | |
| TAPI-1 | IL-6R Release | - | 5 - 10 µM | |
| TAPI-1 | TNFRI Release | - | 5 - 10 µM | |
| TAPI-1 | TNFRII Release | - | 25 - 50 µM |
Signaling and Inhibition Pathway
The shedding of pro-TNF-α is a critical control point in the inflammatory cascade. Inflammatory stimuli activate signaling pathways that enhance the catalytic activity of TACE, leading to increased processing of pro-TNF-α. This compound directly interferes with this process by binding to the TACE active site.
Experimental Protocols
To assess the efficacy of this compound in inhibiting TNF-α shedding, a combination of cellular and biochemical assays is required. The following protocols provide a framework for these investigations.
Experimental Workflow Overview
The general workflow involves stimulating cells to induce TNF-α production and shedding, treating them with this compound, and then quantifying the resulting changes in both soluble and cell-surface TNF-α.
Protocol: Measurement of Soluble TNF-α by ELISA
This protocol details a sandwich ELISA to quantify the amount of sTNF-α released into the cell culture medium.
-
Plate Preparation : Coat a 96-well microplate with a capture antibody specific for human TNF-α. Incubate overnight at 4°C. Wash the plate 3-4 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample and Standard Preparation : Prepare a standard curve by performing serial dilutions of recombinant human TNF-α in Assay Diluent, typically ranging from 1000 pg/mL down to 15 pg/mL. Thaw collected cell culture supernatants (samples) and dilute them if necessary.
-
Incubation : Add 100 µL of standards and samples to the appropriate wells in duplicate. Cover the plate and incubate for 2 hours at room temperature.
-
Washing : Aspirate the liquid from each well and wash 4 times with Wash Buffer.
-
Detection Antibody : Add 100 µL of a biotin-conjugated detection antibody specific for human TNF-α to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate : Wash the plate again as in step 4. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development : Wash the plate again. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing a blue color to develop.
-
Reaction Stop and Reading : Add 50-100 µL of Stop Solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow. Read the absorbance at 450 nm on a microplate reader immediately.
-
Data Analysis : Subtract the blank reading, generate a standard curve using a four-parameter logistic fit, and determine the concentration of TNF-α in the samples.
Protocol: Measurement of Cell-Surface pro-TNF-α by Flow Cytometry
This protocol is for quantifying the amount of pro-TNF-α remaining on the cell surface after treatment, which is expected to increase when shedding is inhibited.
-
Cell Preparation : Harvest cells gently (e.g., using a cell scraper or non-enzymatic dissociation buffer for adherent cells) and transfer up to 1 x 10⁶ cells into a FACS tube.
-
Washing : Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide), centrifuging at 300-350 x g for 5 minutes, and decanting the supernatant. Repeat once.
-
Fc Receptor Blocking : To prevent non-specific antibody binding, resuspend the cell pellet in staining buffer containing an Fc blocking reagent (e.g., human IgG). Incubate for 15 minutes at room temperature.
-
Primary Antibody Staining : Without washing, add a fluorochrome-conjugated primary antibody specific for the extracellular domain of human TNF-α directly to the cell suspension. Vortex gently. Incubate for 30 minutes at 4°C in the dark.
-
Washing : Wash the cells twice with 2 mL of staining buffer as described in step 2 to remove unbound antibody.
-
Data Acquisition : Resuspend the final cell pellet in 200-400 µL of staining buffer. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis : Gate on the cell population of interest based on forward and side scatter properties. Quantify the Mean Fluorescence Intensity (MFI) or the percentage of TNF-α positive cells in the this compound treated samples compared to controls. An increase in MFI indicates an accumulation of pro-TNF-α on the cell surface due to shedding inhibition.
Protocol: In Vitro TACE Activity Assay
This assay measures the enzymatic activity of TACE directly, often using a fluorogenic peptide substrate.
-
Enzyme and Substrate Preparation : Reconstitute purified, active TACE enzyme in assay buffer. Prepare a fluorogenic TACE substrate, which is typically a peptide containing the TNF-α cleavage site flanked by a quencher and a fluorophore (FRET substrate).
-
Inhibitor Preparation : Prepare serial dilutions of this compound to test a range of concentrations.
-
Reaction Setup : In a 96-well plate, add the TACE enzyme to wells containing either assay buffer (control) or the diluted this compound. Incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction : Add the TACE substrate to all wells to start the enzymatic reaction.
-
Measurement : Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 318/449 nm for some kits) over time, typically for 30-60 minutes at 37°C. Cleavage of the substrate by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis : Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of this compound relative to the uninhibited control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
Conclusion
This compound serves as a valuable pharmacological tool for studying the biological consequences of TACE/ADAM17 inhibition. By effectively blocking the shedding of pro-TNF-α, it allows researchers to dissect the distinct roles of the membrane-bound and soluble forms of this potent cytokine. The quantitative data, while variable across different experimental systems, consistently demonstrates its inhibitory action. The protocols detailed herein provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other potential TACE inhibitors, furthering our understanding of TNF-α biology and aiding in the development of novel anti-inflammatory therapies.
References
- 1. Frontiers | Suppression of Transmembrane Tumor Necrosis Factor Alpha Processing by a Specific Antibody Protects Against Colitis-Associated Cancer [frontiersin.org]
- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transmembrane TNF-α shedding by a specific antibody protects against septic shock - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of (S,S)-TAPI-1 on Cytokine Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,S)-TAPI-1, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1, is a potent inhibitor of Tumor Necrosis Factor-α-Converting Enzyme (TACE), also known as ADAM17. By blocking the activity of TACE, this compound prevents the proteolytic cleavage, or "shedding," of a variety of cell surface proteins, including the pro-inflammatory cytokine TNF-α and several cytokine receptors. This inhibition of shedding has profound effects on cytokine receptor signaling, attenuating downstream inflammatory cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways involved.
Mechanism of Action: Inhibition of TACE-Mediated Shedding
This compound primarily exerts its effects by inhibiting the enzymatic activity of TACE (ADAM17), a member of the ADAM (A Disintegrin and Metalloproteinase) family of proteases. TACE is responsible for the ectodomain shedding of numerous transmembrane proteins, a process that releases the extracellular portion of the protein from the cell surface.
Key substrates of TACE that are relevant to cytokine signaling include:
-
Tumor Necrosis Factor-α (TNF-α): TACE cleaves the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, active form of this potent pro-inflammatory cytokine.
-
Cytokine Receptors: TACE mediates the shedding of various cytokine receptors, including the Interleukin-6 receptor (IL-6R) and TNF receptors (TNFRI and TNFRII). The shedding of these receptors can have complex regulatory effects on signaling. For instance, soluble IL-6R (sIL-6R) can bind to IL-6 and activate cells that do not express the membrane-bound IL-6R, a process known as trans-signaling.
By inhibiting TACE, this compound prevents the release of soluble TNF-α and the shedding of cytokine receptors, thereby modulating the intensity and nature of downstream signaling events.
Quantitative Data: Inhibitory Activity of TAPI-1 and this compound
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of TAPI-1 and its (S,S)-isomer against TACE and for the shedding of various substrates.
| Compound | Target/Process | IC50 Value | Cell Line/System | Reference |
| This compound | TACE-dependent sAPPα release | 0.92 µM | TACE-overexpressing cells | [1] |
| This compound | Muscarinic receptor-stimulated sAPPα release | 3.61 µM | HEK-293 cells | [1] |
| This compound | Constitutive sAPPα release | 8.09 µM | Non-TACE-overexpressing cells | [1] |
| TAPI-1 | TACE (ADAM17) | Not specified | Not specified | |
| TAPI-1 | TNF-α release | 50-100 µM | Not specified | |
| TAPI-1 | IL-6R shedding | 5-10 µM | Not specified | |
| TAPI-1 | TNFRI shedding | 5-10 µM | Not specified | |
| TAPI-1 | TNFRII shedding | 25-50 µM | Not specified |
Impact on Downstream Signaling Pathways
The inhibition of TACE-mediated shedding by this compound directly impacts key intracellular signaling pathways that are activated by cytokines.
TNF-α Signaling and the NF-κB Pathway
By preventing the release of soluble TNF-α, this compound reduces the activation of TNF receptors. This, in turn, leads to decreased activation of the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, cell survival, and proliferation.
IL-6 Receptor Signaling and the JAK-STAT Pathway
The impact of this compound on IL-6 receptor signaling is multifaceted. By inhibiting the shedding of the membrane-bound IL-6 receptor (IL-6R), it can dampen IL-6 trans-signaling, which is often associated with pro-inflammatory responses. This leads to reduced activation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cytokine receptor signaling.
TNF-α Shedding Assay in THP-1 Cells
This protocol describes the measurement of soluble TNF-α released from PMA-stimulated THP-1 human monocytic cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Human TNF-α ELISA Kit (e.g., from R&D Systems or Abcam)
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells at a density of 2 x 10^5 cells/ml in a 96-well plate.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with 16-160 nM PMA for 4 hours.
-
Wash the cells to remove PMA and replace with fresh media.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a shedding agent, such as a higher concentration of PMA (e.g., 100 ng/ml), for 4 to 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
Western Blot Analysis of JAK-STAT Signaling
This protocol outlines the detection of phosphorylated (activated) JAK2 and STAT3 in response to cytokine stimulation.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Appropriate cytokine (e.g., IL-6)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with the appropriate cytokine (e.g., IL-6) for a short duration (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total protein levels (e.g., total-STAT3) as a loading control.
NF-κB Nuclear Translocation Assay by Immunofluorescence
This protocol describes the visualization of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cells grown on glass coverslips
-
Stimulus (e.g., TNF-α)
-
This compound
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α, for the optimal time determined by a time-course experiment (typically 30-60 minutes).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody for 1-2 hours at room temperature.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion
This compound is a valuable research tool for investigating the roles of TACE-mediated shedding in cytokine receptor signaling. By inhibiting the release of soluble inflammatory mediators and the cleavage of their receptors, this compound allows for the dissection of complex signaling networks. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of TACE inhibition in inflammatory and autoimmune diseases. Further investigation into the selectivity and in vivo efficacy of this compound is warranted to fully elucidate its clinical utility.
References
(S,S)-TAPI-1: A Technical Guide to its Metalloproteinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
(S,S)-TAPI-1, an isomer of the well-characterized TNF-α processing inhibitor-1 (TAPI-1), is a potent broad-spectrum inhibitor of metalloproteinases. This guide provides an in-depth overview of its inhibitory profile, detailed experimental protocols for assessing its activity, and visualization of its impact on key cellular signaling pathways.
Data Presentation: Inhibitory Activity of TAPI Analogs
Quantitative data on the inhibitory activity of this compound against a wide range of purified metalloproteinases is not extensively available in publicly accessible literature. However, the inhibitory profile of its closely related analogs, TAPI-1 and TAPI-2, provides valuable insights into its expected activity. TAPI compounds are known to be potent inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs).
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Notes |
| TAPI-1 | TACE (ADAM17) | - | - | Widely recognized as a potent TACE inhibitor.[1] |
| TAPI-1 | General MMPs | - | - | Known broad-spectrum MMP inhibitor.[1] |
| This compound | TACE (in cells) | 920 | - | Inhibition of TACE-dependent sAPPα release in TACE-overexpressing cells. |
| TAPI-2 | TACE (ADAM17) | - | 120 ± 30 | Broad-spectrum inhibitor. |
| TAPI-2 | ADAM8 | - | 10,000 ± 1000 | |
| TAPI-2 | ADAM10 | - | 3,000 ± 2000 | |
| TAPI-2 | ADAM12 | - | >100,000 | |
| TAPI-2 | MMP-12 | - | 12,000 | |
| Batimastat (BB-94) | MMP-1 | 3 | - | A well-known broad-spectrum MMP inhibitor for comparison. |
| Batimastat (BB-94) | MMP-2 | 4 | - | |
| Batimastat (BB-94) | MMP-3 | 20 | - | |
| Batimastat (BB-94) | MMP-9 | 10 | - | |
| Batimastat (BB-94) | ADAM17 | 230 | - | |
| GI254023X | MMP-1 | 108 | 131 ± 82 | Another broad-spectrum inhibitor for comparison.[2] |
| GI254023X | ADAM9 | 280 | - | [2] |
| GI254023X | ADAM10 | 5.3 | 16.4 ± 0.6 | [2] |
| GI254023X | ADAM17 | 541 | - |
Experimental Protocols
Protocol 1: Determination of IC50 for Metalloproteinase Inhibition using a Fluorogenic Substrate Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific metalloproteinase, such as ADAM17 or an MMP, using a fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Recombinant active metalloproteinase (e.g., human ADAM17)
-
Fluorogenic FRET peptide substrate specific for the enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.
Procedure:
-
Preparation of Reagents:
-
Reconstitute the recombinant enzyme in assay buffer to a stock concentration recommended by the supplier. Aliquot and store at -80°C.
-
Reconstitute the FRET substrate in DMSO to a stock concentration (e.g., 1-10 mM).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 10-point, 2-fold serial dilution to cover a wide range of concentrations (e.g., from 100 µM to 0.195 µM). Include a no-inhibitor control (assay buffer with DMSO) and a no-enzyme control (assay buffer only).
-
In a 96-well black microplate, add 25 µL of each inhibitor dilution to triplicate wells.
-
Prepare a working solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.
-
Add 50 µL of the diluted enzyme to each well containing the inhibitor.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Prepare a working solution of the FRET substrate in assay buffer. The final concentration should be at or below the Km value for the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the no-inhibitor control (V0) to obtain the percent inhibition for each concentration: % Inhibition = 100 * (1 - (V / V0)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Inhibition of TNF-α Signaling Pathway
This compound, by inhibiting TACE (ADAM17), prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form. This disrupts the subsequent inflammatory signaling cascade.
Caption: this compound inhibits the TACE-mediated release of soluble TNF-α.
Inhibition of EGFR Ligand Shedding and Signaling
This compound can also inhibit the TACE-mediated shedding of Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). This prevents the autocrine or paracrine activation of EGFR and downstream pro-proliferative signaling pathways like the Ras/MAPK cascade.
References
(S,S)-TAPI-1: A Technical Guide to Investigating Ectodomain Shedding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S,S)-TAPI-1, a potent broad-spectrum inhibitor of metalloproteinases, and its application in the study of ectodomain shedding. This document details its mechanism of action, target specificity, and provides structured data on its inhibitory activity. Furthermore, it offers detailed experimental protocols for key assays and visualizes complex signaling pathways and workflows using the DOT language for Graphviz.
Introduction to this compound and Ectodomain Shedding
Ectodomain shedding is a crucial post-translational modification where the extracellular domain of a membrane-bound protein is cleaved and released from the cell surface. This process is mediated by a family of cell-surface proteases, most notably members of the "A Disintegrin and Metalloproteinase" (ADAM) family, such as ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). Ectodomain shedding plays a pivotal role in regulating the function of a vast array of cell surface proteins, including growth factors, cytokines, adhesion molecules, and their receptors. Dysregulation of this process is implicated in numerous physiological and pathological conditions, including cancer, inflammation, and neurodegenerative diseases.
This compound is a stereoisomer of the hydroxamate-based metalloproteinase inhibitor TAPI-1. It exhibits broad-spectrum inhibitory activity against several matrix metalloproteinases (MMPs) and ADAMs, with a notable potency towards ADAM17. Its ability to block the activity of these sheddases makes it an invaluable tool for researchers studying the mechanisms and consequences of ectodomain shedding. By inhibiting the release of specific ectodomains, this compound allows for the elucidation of the roles of both the shed, soluble proteins and the remaining membrane-tethered fragments in various signaling pathways.
Mechanism of Action and Target Profile
This compound, like other hydroxamate-based inhibitors, functions by chelating the zinc ion within the catalytic domain of metalloproteinases. This interaction reversibly inhibits the enzymatic activity of the protease, preventing the cleavage of its substrates. While TAPI-1 is a broad-spectrum inhibitor, its different stereoisomers can exhibit varied potencies against specific proteases. This compound is frequently utilized for its effective inhibition of ADAM17, a key sheddase for a multitude of substrates, including Tumor Necrosis Factor-α (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR). It also demonstrates inhibitory activity against ADAM10, another critical sheddase involved in processes such as Notch signaling.
Data Presentation: Inhibitory Activity of TAPI-1 and its Analogs
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for TAPI-1 and its analogs against key ADAM proteases. This data provides a quantitative basis for selecting appropriate inhibitor concentrations in experimental setups.
| Inhibitor | Target | IC50 (nM) | Cell/Assay Type | Reference |
| TAPI-1 | ADAM17 (TACE) | 128.0 ± 0.9 | In vitro fluorogenic peptide assay | [1] |
| TAPI-1 | TNF-α Shedding | ~10,000 | LPS-stimulated THP-1 cells | [2] |
| This compound | TACE-dependent sAPPα release | 920 | TACE-overexpressing cells | [3] |
| This compound | Muscarinic receptor-stimulated sAPPα release | 3,610 | Non-TACE-overexpressing cells | [3] |
| This compound | Basal sAPPα release | 8,090 | Non-TACE-overexpressing cells | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study ectodomain shedding.
Cell-Based Ectodomain Shedding Assay
This protocol describes a general method to assess the inhibition of shedding of a specific cell surface protein in a cellular context.
Materials:
-
Cells expressing the protein of interest
-
Cell culture medium and supplements
-
This compound (or other inhibitors)
-
Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), growth factors, etc.)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Antibodies specific for the shed ectodomain and a loading control protein
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) in serum-free or low-serum medium for 30-60 minutes.
-
Induce shedding by adding the stimulus (e.g., 10-100 ng/mL PMA) and incubate for the desired time (e.g., 30 minutes to several hours), depending on the specific shedding event being studied.
-
-
Sample Collection:
-
Conditioned Medium: Carefully collect the cell culture supernatant, which contains the shed ectodomains. Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells and collect the cleared supernatant.
-
Cell Lysate: Wash the remaining adherent cells twice with ice-cold PBS. Lyse the cells directly in the well by adding ice-cold lysis buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation and Protein Quantification:
-
Clarify the cell lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
For the conditioned medium, proteins may need to be concentrated, for example, by using centrifugal filter units or TCA precipitation, especially for low-abundance shed proteins.
-
-
Western Blot Analysis:
-
Normalize the volume of conditioned medium loaded onto the SDS-PAGE gel based on the total protein concentration of the corresponding cell lysate to ensure equal loading.
-
Load equal amounts of protein from the cell lysates to analyze the levels of the full-length membrane-bound protein and a loading control.
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the ectodomain of the protein of interest.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Re-probe the cell lysate blot with an antibody against a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities of the shed ectodomain in the conditioned medium and the full-length protein in the cell lysate using densitometry software.
-
Normalize the shed ectodomain signal to the loading control in the corresponding cell lysate.
-
Calculate the percentage of shedding inhibition by this compound compared to the vehicle-treated, stimulated control.
-
In Vitro ADAM17 Activity Assay
This protocol outlines a method to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant ADAM17 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM17 catalytic domain
-
Fluorogenic peptide substrate for ADAM17 (e.g., a quenched fluorescent peptide containing the cleavage site of a known ADAM17 substrate like TNF-α)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant ADAM17 and the fluorogenic substrate to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the recombinant ADAM17.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature to allow for binding.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair in the substrate.
-
Measure the increase in fluorescence over time at a constant temperature (e.g., 37°C). The cleavage of the substrate by ADAM17 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value of this compound for ADAM17.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of ectodomain shedding with this compound.
Caption: Experimental workflow for studying ectodomain shedding inhibition.
Caption: Inhibition of Notch signaling by this compound.
Caption: Inhibition of EGFR signaling by blocking ligand shedding.
Conclusion
This compound is a powerful pharmacological tool for the investigation of ectodomain shedding. Its ability to inhibit key sheddases, particularly ADAM17, allows researchers to dissect the intricate roles of shed ectodomains in a multitude of biological processes. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in studying the complex mechanisms of ectodomain shedding and its implications in health and disease. Careful consideration of inhibitor concentration, treatment duration, and appropriate controls, as outlined in the experimental protocols, is crucial for obtaining robust and reproducible results. The visualization of the affected signaling pathways further aids in understanding the downstream consequences of inhibiting this fundamental cellular process.
References
Foundational Research on (S,S)-TAPI-1 in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on (S,S)-TAPI-1, a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17), and its implications in cancer biology. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1. Its primary mechanism of action in cancer biology is the inhibition of TACE (Tumor Necrosis Factor-α Converting Enzyme), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a sheddase responsible for the cleavage and release of the extracellular domains of various transmembrane proteins. By inhibiting TACE, this compound effectively blocks the shedding of several key molecules involved in cancer progression, including ligands for the Epidermal Growth Factor Receptor (EGFR) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibition disrupts critical signaling pathways that drive tumor growth, proliferation, migration, and invasion.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its related compound TAPI-1 on various cancer cell lines.
Table 1: IC50 Values of this compound
| Target/Process | Cell Line/Condition | IC50 (µM) | Reference |
| Muscarinic Acetylcholine Receptor M3-stimulated sAPPα release | Non-TACE-overexpressing cells | 8.09 | [1] |
| TACE-dependent sAPPα release | TACE-overexpressing cells | 0.92 | [1] |
| Muscarinic Acetylcholine Receptor M3-stimulated sAPPα release | TACE-overexpressing cells | 3.61 | [1] |
Table 2: Dose-Dependent Effect of TAPI-1 on Esophageal Squamous Cell Carcinoma (ESCC) Cell Viability [1]
| Concentration (µM) | Cell Line: TE-1 (% Viability) | Cell Line: Eca109 (% Viability) |
| 0 | 100 | 100 |
| 1.25 | ~100 | ~100 |
| 2.5 | ~100 | ~100 |
| 5 | ~100 | ~100 |
| 10 | ~80 | ~85 |
| 20 | ~70 | ~75 |
Table 3: Quantitative Effects of TAPI-1 on ESCC Cell Migration and Invasion
| Treatment | Cell Line | Assay | % Inhibition (approx.) |
| TAPI-1 (5 µM) | TE-1 | Migration | 50 |
| TAPI-1 (5 µM) | Eca109 | Migration | 45 |
| TAPI-1 (5 µM) | TE-1 | Invasion | 60 |
| TAPI-1 (5 µM) | Eca109 | Invasion | 55 |
Signaling Pathways
This compound modulates key signaling pathways in cancer by inhibiting ADAM17. The following diagrams illustrate these interactions.
References
Methodological & Application
Application Notes and Protocols for (S,S)-TAPI-1 In Vitro Assays in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing (S,S)-TAPI-1, a potent inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), in cell-based in vitro assays. The following protocols are designed for the human monocytic cell line THP-1 and can be adapted for other relevant cell lines with appropriate optimization.
Mechanism of Action
This compound is an isomer of TAPI-1 and acts as a broad-spectrum matrix metalloproteinase (MMP) inhibitor with high potency against ADAM17. ADAM17 is a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting ADAM17, this compound blocks the release of soluble TNF-α from the cell surface, thereby attenuating inflammatory signaling pathways.
Key Applications
-
Inhibition of TNF-α Shedding: Quantify the inhibitory effect of this compound on the release of TNF-α from stimulated cells.
-
Cell Viability and Cytotoxicity Assessment: Evaluate the impact of this compound on cell viability to determine its therapeutic window and potential cytotoxic effects.
Data Presentation
Table 1: Recommended Concentration Ranges and Incubation Times for this compound Assays
| Parameter | TNF-α Shedding Assay (THP-1 cells) | Cell Viability Assay (General) |
| This compound Concentration Range | 0.1 - 50 µM (for IC50 determination) | 1 - 100 µM |
| Pre-incubation Time with this compound | 1 - 2 hours | 24 - 72 hours |
| Stimulation Agent (for shedding assay) | Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) | Not Applicable |
| Stimulation Time | 4 - 24 hours | Not Applicable |
| Cell Seeding Density (96-well plate) | 1 x 10^5 to 5 x 10^5 cells/well | 5 x 10^3 to 1 x 10^5 cells/well |
Note: The optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Inhibition of TNF-α Shedding in THP-1 Cells
This protocol details the steps to assess the efficacy of this compound in inhibiting the release of TNF-α from THP-1 monocytes differentiated into macrophage-like cells.
Materials:
-
This compound
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in cell culture medium to the desired working concentrations immediately before use. The final DMSO concentration in the culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Culture and Differentiation of THP-1 Cells:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Treat the cells with 50-100 ng/mL of PMA for 24-48 hours. After differentiation, the cells will become adherent.
-
Carefully aspirate the PMA-containing medium and wash the cells once with sterile PBS.
-
Add 100 µL of fresh, serum-free RPMI-1640 medium to each well and incubate for 24 hours to rest the cells.
-
-
Treatment with this compound and Stimulation:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium at 2X the final desired concentrations.
-
Aspirate the medium from the rested, differentiated THP-1 cells.
-
Add 50 µL of the 2X this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium containing the same concentration of DMSO.
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare a 2X solution of LPS (e.g., 200 ng/mL for a final concentration of 100 ng/mL) in serum-free RPMI-1640 medium.
-
Add 50 µL of the 2X LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
Incubate the plate for 4-24 hours at 37°C to induce TNF-α shedding.
-
-
Quantification of Soluble TNF-α:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant without disturbing the cell layer.
-
Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assessment using WST-1 Assay
This protocol is for evaluating the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Adherent or suspension cell line of interest
-
Appropriate cell culture medium and supplements
-
WST-1 cell proliferation reagent
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as described in Protocol 1, Step 1.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 20,000 cells/well for adherent cells) in a final volume of 100 µL of complete culture medium.
-
For adherent cells, allow them to attach overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
For adherent cells, aspirate the medium and add 100 µL of the this compound dilutions. For suspension cells, add 100 µL of the 2X this compound dilutions directly to the wells containing 100 µL of cell suspension.
-
Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
-
WST-1 Assay:
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only with WST-1) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (set as 100% viability).
-
Plot the percentage of viability against the log concentration of this compound to determine any potential cytotoxic effects.
-
Visualization of Pathways and Workflows
Determining the Optimal Concentration of (S,S)-TAPI-1 for Cellular Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal experimental concentration of (S,S)-TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and other matrix metalloproteinases (MMPs). Accurate determination of the working concentration is critical for obtaining reliable and reproducible results in cell-based assays.
Introduction to this compound
This compound is a stereoisomer of TAPI-1, a broad-spectrum metalloproteinase inhibitor. It effectively blocks the "shedding" of a variety of cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands of the Epidermal Growth Factor Receptor (EGFR). By inhibiting TACE, this compound interferes with critical signaling pathways, such as the AREG/EGFR/ERK pathway, and can suppress signaling cascades like the NF-κB pathway. Its ability to modulate these pathways makes it a valuable tool for studying a range of biological processes, including inflammation, cancer cell proliferation, migration, and invasion.
Mechanism of Action: TACE/ADAM17 Inhibition
TACE (ADAM17) is a key enzyme responsible for the proteolytic release of the extracellular domains of various transmembrane proteins. One of its most well-known substrates is pro-TNF-α, which is cleaved to release soluble TNF-α, a potent inflammatory cytokine. TACE also cleaves and activates EGFR ligands, leading to the transactivation of the EGFR signaling pathway. This compound inhibits this enzymatic activity, thereby preventing the release of these signaling molecules and the subsequent activation of downstream pathways.
Caption: Simplified this compound Mechanism of Action.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological endpoint being measured. Below are tables summarizing reported inhibitory concentrations for TAPI-1, which can serve as a starting point for designing dose-response experiments for this compound.
Table 1: Reported IC50 Values for TAPI-1
| Cell Line | Assay | IC50 |
| HEK-293 | Constitutive sAPPa release | 8.09 µM[1] |
| HEK-293 | Muscarinic receptor-stimulated sAPPa release | 3.61 µM[1] |
| - | TACE-dependent APP(695) release | 920 nM[1] |
Table 2: Exemplar Concentration Ranges for Functional Assays
| Cell Line | Assay | Concentration Range | Observed Effect |
| Esophageal Squamous Cell Carcinoma (ESCC) | Cell Viability | 10, 20 µM | Inhibition of cell viability[2] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Migration and Invasion | 5 µM | Inhibition of migration and invasion[2] |
| THP-1 (monocytic cell line) | Cytokine Shedding | Not specified | Prevention of TNF-α, p60 TNFR, and IL-6R release |
Experimental Protocols
To determine the optimal this compound concentration for your specific experimental system, a systematic approach involving a dose-response analysis is recommended. The following protocols outline the key experiments.
Experimental Workflow Overview
Caption: Workflow for Optimal this compound Concentration.
Protocol 1: Determining Cytotoxicity and IC50 using MTT Assay
This protocol is designed to assess the effect of this compound on cell viability and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Target Inhibition by Western Blot
This protocol is used to confirm that this compound is inhibiting the TACE-mediated EGFR signaling pathway by measuring the phosphorylation of downstream targets like EGFR and ERK.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (based on the MTT assay results, typically below the IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition at each this compound concentration.
-
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and this compound Inhibition.
By following these protocols and considering the provided data, researchers can confidently determine the optimal concentration of this compound for their specific cellular experiments, leading to more accurate and impactful scientific findings.
References
(S,S)-TAPI-1 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). It also exhibits inhibitory activity against other matrix metalloproteinases (MMPs). By blocking the "shedding" of various cell surface proteins, this compound serves as a critical tool for studying the roles of TACE and MMPs in a multitude of signaling pathways. These pathways are integral to cellular processes such as inflammation, proliferation, and migration. These notes provide detailed information on the solubility of this compound, protocols for its use in cell culture, and an overview of the key signaling pathways it modulates.
Data Presentation
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in in vitro experiments. While highly soluble in Dimethyl Sulfoxide (DMSO), its aqueous solubility is limited. Therefore, a concentrated stock solution in DMSO is typically prepared and subsequently diluted to the final working concentration in cell culture media.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 1.67 mg/mL | A clear stock solution can be prepared at this concentration.[1] Storage at -20°C or -80°C is recommended for long-term stability. |
| Cell Culture Media | Micromolar Range (e.g., 1-20 µM) | Direct solubility in aqueous media is low. Working concentrations are achieved by diluting a DMSO stock. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
Signaling Pathways Modulated by this compound
This compound primarily targets TACE/ADAM17, a key enzyme responsible for the ectodomain shedding of numerous transmembrane proteins. This shedding event can either release a soluble, active ligand or inactivate a receptor, thereby influencing downstream signaling.
Caption: TACE/ADAM17 Signaling Pathway Inhibition by this compound.
This compound also inhibits other matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix (ECM) and the release of signaling molecules.
Caption: General MMP Inhibition by this compound.
By inhibiting TACE, this compound can suppress the activation of the NF-κB signaling pathway, which is often triggered by TNF-α.
Caption: Suppression of NF-κB Pathway via TACE Inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 433.55 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 433.55 g/mol = 4.3355 mg
-
-
Weighing: Carefully weigh out approximately 4.34 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
Cell Treatment with this compound
This protocol provides a general workflow for treating adherent cells in culture with this compound.
Caption: Experimental Workflow for Cell Treatment.
Materials:
-
Cultured cells at the desired confluency (e.g., 70-80%)
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine Working Concentration: Based on literature or preliminary experiments, decide on the final concentration(s) of this compound to be used (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare Treatment Media:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the total volume of media for your experiment. For example, to make 10 mL of media with a final concentration of 10 µM from a 10 mM stock:
-
V1 (stock) = (C2 (final) x V2 (final)) / C1 (stock)
-
V1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
In a sterile tube, add the calculated volume of the this compound stock solution to the required volume of pre-warmed complete culture medium. Mix well by gentle inversion.
-
-
Prepare Vehicle Control: Prepare a corresponding volume of control medium containing the same final concentration of DMSO as the treatment media (e.g., if the treatment has 0.1% DMSO, the control should also have 0.1% DMSO). This is crucial to distinguish the effects of the compound from those of the solvent.
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture plates or wells.
-
Gently add the prepared treatment media to the designated wells and the vehicle control media to the control wells.
-
-
Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells or culture supernatant can be harvested for various downstream analyses, such as Western blotting, ELISA, flow cytometry, or gene expression analysis.
Conclusion
This compound is a valuable research tool for investigating the roles of TACE/ADAM17 and other MMPs in cellular signaling. Proper handling, including the preparation of a DMSO stock solution and the use of appropriate vehicle controls, is essential for obtaining reliable and reproducible results. The information and protocols provided in these application notes are intended to serve as a guide for researchers utilizing this compound in their studies.
References
Application Notes and Protocols for the Preparation of (S,S)-TAPI-1 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE/ADAM17) and various matrix metalloproteinases (MMPs)[1][2][3]. As a crucial tool in the study of signal transduction and disease pathology, the accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 499.60 g/mol | [1][4] |
| Appearance | White to beige solid/powder | |
| Solubility in DMSO | ≥24.98 mg/mL; up to 99 mg/mL (198.15 mM) | |
| Solubility in Ethanol | ≥15.77 mg/mL (with sonication); up to 99 mg/mL | |
| Storage of Solid | 3 years at -20°C | |
| Storage of Stock Solution | 1 year at -80°C in solvent; 6 months at -80°C; 1 month at -20°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.996 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 499.60 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 499.60 g/mol = 0.004996 g = 4.996 mg
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO. It is recommended to use fresh DMSO as moisture can reduce the solubility of the compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or amber vials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Visualizations
Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols: Measuring Cytokine Release Following (S,S)-TAPI-1 Treatment using ELISA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-TAPI-1 is a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17), a key metalloproteinase responsible for the shedding of various cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][2] Understanding the impact of this compound on cytokine release is crucial for its development as a therapeutic agent for inflammatory diseases. This document provides a detailed protocol for quantifying cytokine levels, primarily TNF-α, in cell culture supernatants following treatment with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it outlines the underlying signaling pathway and provides a comprehensive experimental workflow.
Introduction
Cytokines are small proteins that play a critical role in cell signaling, particularly in modulating immune and inflammatory responses.[3][4] Dysregulated cytokine production is a hallmark of many inflammatory diseases.[4] One of the most pivotal pro-inflammatory cytokines is TNF-α, which is initially synthesized as a transmembrane protein (pro-TNF-α). The release of its soluble, active form is mediated by the proteolytic cleavage activity of TACE, also known as ADAM17.
This compound acts as a TACE inhibitor, thereby blocking the release of soluble TNF-α. This inhibitory action makes it a compound of significant interest for research and drug development in the context of inflammatory disorders. The sandwich ELISA is a highly specific and sensitive method for quantifying the concentration of soluble cytokines in biological fluids, including cell culture supernatants. This application note provides a robust protocol for utilizing ELISA to assess the efficacy of this compound in inhibiting cytokine release.
Signaling Pathway Modulated by this compound
The primary mechanism of action for this compound involves the direct inhibition of TACE (ADAM17). This enzyme is critical for the ectodomain shedding of numerous transmembrane proteins. In the context of inflammation, its most well-studied role is the cleavage of pro-TNF-α to release soluble TNF-α, which can then bind to its receptors on other cells, propagating the inflammatory cascade. By inhibiting TACE, this compound prevents this release, leading to an accumulation of the membrane-bound form of TNF-α and a decrease in the soluble, active cytokine in the extracellular environment.
Caption: this compound inhibits TACE, preventing pro-TNF-α cleavage.
Experimental Protocols
This section details the protocol for treating cells with this compound and subsequently measuring TNF-α release using a sandwich ELISA.
Cell Culture and Treatment
-
Cell Seeding: Plate appropriate cells (e.g., macrophages like RAW 264.7 or THP-1, or primary immune cells) in a 24-well or 96-well culture plate at a suitable density and allow them to adhere overnight.
-
Inflammatory Stimulus (Optional but Recommended): To induce robust cytokine production, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS). A typical concentration is 1 µg/mL for 4-6 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment with a range of concentrations.
-
Incubation: Add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest TAPI-1 concentration). Incubate for the desired time period (e.g., 2, 6, 12, or 24 hours).
-
Supernatant Collection: After incubation, centrifuge the culture plates at a low speed (e.g., 1500 rpm for 10 minutes at 4°C) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Sample Storage: Assay the supernatants immediately or store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Sandwich ELISA Protocol for TNF-α Measurement
This is a general protocol and should be adapted based on the specific ELISA kit manufacturer's instructions.
Materials:
-
ELISA plate pre-coated with TNF-α capture antibody
-
Recombinant TNF-α standard
-
Biotinylated TNF-α detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent/Blocking Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Cell culture supernatants (samples)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit's manual. Reconstitute lyophilized components and prepare serial dilutions of the TNF-α standard to generate a standard curve.
-
Coating (if not pre-coated): If using an uncoated plate, add 100 µL of capture antibody diluted in coating buffer to each well and incubate overnight at 4°C.
-
Blocking: Wash the plate 2-3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of the prepared standards and collected cell culture supernatants to the appropriate wells. It is recommended to run all samples and standards in duplicate or triplicate. Incubate for 2 hours at RT or as directed by the manufacturer.
-
Detection Antibody Incubation: Wash the plate 3-4 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Seal the plate and incubate for 1-2 hours at RT.
-
Enzyme Conjugate Incubation: Wash the plate 3-4 times. Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 20-30 minutes at RT, protected from light.
-
Substrate Development: Wash the plate 5-7 times, ensuring complete removal of the wash buffer. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at RT for 15-30 minutes, monitoring for color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve Generation: Subtract the average OD of the blank (zero standard) from all other OD readings. Plot the corrected OD values against the known concentrations of the TNF-α standards. A four-parameter logistic (4-PL) curve fit is commonly used.
-
Concentration Determination: Interpolate the TNF-α concentration in the unknown samples from the standard curve using their corrected OD values.
-
Correction for Dilution: Multiply the interpolated concentration by any dilution factor used for the samples to obtain the final concentration.
Experimental Workflow
The following diagram illustrates the overall experimental process for measuring cytokine release after this compound treatment.
Caption: Workflow for cytokine measurement post-treatment.
Data Presentation
The quantitative data obtained from the ELISA should be summarized in a clear and structured format. A table is an effective way to present the dose-dependent effect of this compound on cytokine release.
| Treatment Group | This compound Conc. (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition of TNF-α Release |
| Untreated Control | 0 | [Baseline Value] | 0% |
| Vehicle Control (DMSO) | 0 | [Value similar to Untreated] | N/A |
| This compound | 0.1 | [Experimental Value] | [Calculated Value] |
| This compound | 1 | [Experimental Value] | [Calculated Value] |
| This compound | 10 | [Experimental Value] | [Calculated Value] |
| This compound | 50 | [Experimental Value] | [Calculated Value] |
Note: The expected outcome is a dose-dependent decrease in the concentration of soluble TNF-α in the cell culture supernatant with increasing concentrations of this compound. The percentage of inhibition can be calculated relative to the vehicle control. Similar tables can be generated for other cytokines of interest, such as IL-6, although the effect of TACE inhibition on their release may be less direct.
Conclusion
This application note provides a comprehensive guide for researchers to investigate the effect of the TACE inhibitor this compound on cytokine release. The detailed ELISA protocol, coupled with the visualization of the signaling pathway and experimental workflow, offers a robust framework for obtaining reliable and reproducible data. This methodology is essential for characterizing the pharmacological properties of this compound and similar compounds in the context of inflammation and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Role of TNF-α Converting Enzyme (TACE) in the Inhibition of Cell Surface and Soluble TNF-α Production by Acute Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. h-h-c.com [h-h-c.com]
- 4. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S,S)-TAPI-1 Administration in Mouse Models of Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α-converting enzyme (TACE), is a critical enzyme in the shedding of various cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and receptors like the Interleukin-6 receptor (IL-6R).[1][2][3] Elevated levels of TNF-α are a hallmark of inflammatory autoimmune diseases such as rheumatoid arthritis (RA).[3] Inhibition of TACE, therefore, presents a promising therapeutic strategy for mitigating the inflammatory cascade in arthritis.
(S,S)-TAPI-1 is a stereoisomer of TAPI-1, a potent inhibitor of TACE and other matrix metalloproteinases (MMPs). By blocking TACE activity, TAPI-1 can reduce the levels of soluble TNF-α, thereby dampening the inflammatory response.[4] These application notes provide a summary of the available data and detailed protocols for the administration of TAPI-1 in a mouse model of arthritis, which can serve as a starting point for investigating this compound.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of TAPI-1 in a mouse model of Staphylococcus aureus-induced septic arthritis.
Table 1: Effect of TAPI-1 on Arthritis Severity
| Treatment Group | Arthritis Index (Mean ± SD) | Observations |
| S. aureus + Vehicle | High (Specific values not provided in abstract) | Significant paw swelling and joint inflammation. |
| S. aureus + TAPI-1 (10 mg/kg) | Significantly Low (Specific values not provided in abstract) | Mitigated inflammation-induced paw swelling. |
Table 2: Histopathological and Biomarker Analysis in TAPI-1 Treated Mice
| Parameter | S. aureus + Vehicle | S. aureus + TAPI-1 (10 mg/kg) |
| Histopathology | ||
| Bone-Cartilage Destruction | Evident | Reduced |
| Biomarkers | ||
| Soluble TNF-α (sTNF-α) | Elevated | Lowered |
| Soluble TNFR-1 (sTNFR-1) | Elevated | Lowered |
| Reactive Oxygen Species | Elevated | Lowered |
| Matrix Metalloproteinase-2 (MMP-2) | Elevated | Lowered |
| RANKL | Elevated | Lowered |
| Osteopontin (OPN) | Elevated | Lowered |
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. By inhibiting TACE (ADAM17), this compound prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form. This reduction in soluble TNF-α leads to decreased activation of TNF receptors and downstream inflammatory signaling.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes a common method for inducing arthritis in mice, which serves as a model for human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of Emulsion for Primary Immunization:
-
On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
To do this, draw equal volumes of CII solution and CFA into two separate syringes connected by a stopcock.
-
Force the liquids back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. The total dose of collagen per mouse should be 100 µg.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Use a scoring system to evaluate paw swelling and erythema (e.g., 0 = no swelling; 1 = mild swelling and erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw including digits; 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Protocol 2: Administration of this compound
This protocol is adapted from a study using TAPI-1 in a septic arthritis model and can be applied to the CIA model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO in sterile saline)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution to the desired final concentration with sterile saline. A final DMSO concentration of 10% or less is recommended to avoid toxicity.
-
-
Administration:
-
Begin treatment upon the first signs of arthritis (typically around day 25-28 in the CIA model).
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.
-
Administer the treatment at regular intervals (e.g., daily or every other day) for the duration of the study.
-
A vehicle control group should be run in parallel, receiving injections of the vehicle solution on the same schedule.
-
-
Assessment of Efficacy:
-
Continue to monitor the arthritis score daily.
-
At the end of the experiment, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect serum or joint tissue to measure levels of sTNF-α, sIL-6R, and other relevant inflammatory markers by ELISA or other immunoassays.
-
Experimental Workflow
The following diagram outlines the experimental workflow for inducing arthritis and administering this compound.
References
Application Notes and Protocols for Cell Viability Assays with (S,S)-TAPI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability following treatment with (S,S)-TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document includes an overview of the mechanism of action, detailed experimental protocols for cell viability and apoptosis assays, and a summary of available data on its effects.
Introduction
This compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1. It primarily targets TACE (ADAM17), a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins. TACE substrates include tumor necrosis factor-alpha (TNF-α), epidermal growth factor receptor (EGFR) ligands, and other molecules that play critical roles in inflammation, cell proliferation, and invasion. By inhibiting TACE, this compound can modulate these signaling pathways, making it a valuable tool for cancer research and drug development.
Mechanism of Action
This compound, as a TACE/ADAM17 inhibitor, prevents the cleavage and release of the ectodomains of numerous cell surface proteins. This inhibition can lead to the downregulation of several critical signaling pathways implicated in cancer progression, including the EGFR-PI3K-AKT, Notch, and Wnt pathways. The blockage of TNF-α release also has significant implications for inflammatory responses and immune signaling in the tumor microenvironment.
Data Presentation
The following tables summarize the quantitative data on the effect of TAPI-1 on cell viability. It is important to note that the available data is for TAPI-1, the racemic mixture, and not specifically for the (S,S)-isomer.
Table 1: Effect of TAPI-1 on the Viability of Esophageal Squamous Cell Carcinoma (ESCC) and Normal Esophageal Epithelial Cell Lines. [1]
| Cell Line | Cell Type | Treatment Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to control) |
| TE-1 | Human ESCC | 10 | 24 | Significantly decreased |
| TE-1 | Human ESCC | 20 | 24 | Significantly decreased |
| Eca109 | Human ESCC | 10 | 24 | Significantly decreased |
| Eca109 | Human ESCC | 20 | 24 | Significantly decreased |
| Het-1A | Human normal esophageal epithelial | 10, 20 | 24, 48 | No significant alteration |
Table 2: Effect of TAPI-1 on Apoptosis in Esophageal Squamous Cell Carcinoma Cell Lines. [1]
| Cell Line | Cell Type | Treatment Concentration (µM) | Incubation Time (hours) | Apoptosis Induction |
| TE-1 | Human ESCC | 10 | 72 | No significant effect |
| Eca109 | Human ESCC | 10 | 72 | No significant effect |
Mandatory Visualizations
Caption: TACE/(S,S)-TAPI-1 Signaling Pathway.
Caption: Cell Viability Assay Workflow.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Conclusion
This compound is a valuable research tool for investigating the roles of TACE/ADAM17 in cellular processes. The provided protocols offer standardized methods to assess the impact of this compound on cell viability and apoptosis. While the available data on TAPI-1 suggests a dose-dependent inhibition of cell viability in certain cancer cell lines without inducing apoptosis, further research is required to establish a comprehensive profile of this compound's effects across a broader range of cell types and to determine its specific IC₅₀ values for cytotoxicity. Researchers are encouraged to perform dose-response and time-course experiments to fully characterize the effects of this compound in their specific model systems.
References
Application of (S,S)-TAPI-1 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S,S)-TAPI-1, a stereoisomer of the metalloproteinase inhibitor TAPI-1, serves as a valuable research tool in the study of Alzheimer's disease. Its primary mechanism of action involves the inhibition of A Disintegrin and Metalloproteinase (ADAM) family members, particularly ADAM10 and ADAM17 (also known as TACE). In the context of Alzheimer's disease, the inhibition of ADAM10, the primary α-secretase, is of significant interest.
ADAM10 is a key enzyme in the non-amyloidogenic processing of the amyloid precursor protein (APP).[1][2] Cleavage of APP by ADAM10 within the amyloid-beta (Aβ) domain prevents the formation of the neurotoxic Aβ peptides, which are the main component of amyloid plaques in Alzheimer's disease.[1][3] Instead, this cleavage releases a soluble and neuroprotective fragment known as sAPPα.[1] Research suggests that reduced levels of sAPPα may contribute to the neuronal degeneration seen in Alzheimer's disease.
By inhibiting ADAM10, this compound can be used to study the consequences of reduced α-secretase activity, thereby mimicking a pathological aspect of Alzheimer's disease in cellular and preclinical models. This allows researchers to investigate the downstream effects on Aβ production, synaptic function, and neuronal viability. While this compound is an inhibitor of ADAM10, it is important to note that it also potently inhibits ADAM17 and other matrix metalloproteinases (MMPs), which should be considered when interpreting experimental results.
The use of this compound in Alzheimer's research enables the elucidation of the role of α-secretase in disease progression and provides a tool for screening and validating potential therapeutic agents that aim to modulate APP processing.
Quantitative Data
The following table summarizes the available quantitative data for TAPI-1, the parent compound of this compound. Specific data for the (S,S) isomer is limited in the current literature.
| Parameter | Value | Cell Line/System | Target/Effect | Reference |
| IC50 | 8.09 µM | HEK293 cells | Inhibition of constitutive sAPPα release | |
| IC50 | 3.61 µM | HEK293 cells | Inhibition of M3-muscarinic receptor-induced sAPPα release | |
| IC50 | 128.0 ± 0.9 nM | In vitro assay | Inhibition of ADAM17 activity |
Signaling Pathways
The processing of Amyloid Precursor Protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound primarily influences the non-amyloidogenic pathway through its inhibition of ADAM10.
References
- 1. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Receptor Trafficking and Protein Synthesis Mediate the Facilitation of LTP by Secreted Amyloid Precursor Protein-Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cisplatin Resistance in Esophageal Squamous Cell Carcinoma (ESCC) Cells using (S,S)-TAPI-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cisplatin is a cornerstone of chemotherapy for esophageal squamous cell carcinoma (ESCC), but the development of resistance remains a significant clinical challenge.[1] Recent studies have indicated that the TNF-α processing inhibitor-1 (TAPI-1) can enhance the sensitivity of ESCC cells to cisplatin.[1][2] TAPI-1 is a metalloproteinase inhibitor that has been shown to suppress the NF-κB signaling pathway, which is often constitutively active in ESCC and contributes to tumor growth, metastasis, and chemoresistance.[1] These notes provide detailed protocols for utilizing (S,S)-TAPI-1, an isomer of TAPI-1, to investigate and potentially overcome cisplatin resistance in ESCC cell lines. The methodologies outlined are based on published research and are intended to guide researchers in reproducing and expanding upon these findings.
I. Data Presentation: Efficacy of this compound in Combination with Cisplatin
The following tables summarize the quantitative data on the effect of this compound on the sensitivity of ESCC cell lines to cisplatin.
Table 1: Effect of this compound on the IC50 of Cisplatin in ESCC Cell Lines
| Cell Line | Treatment | Cisplatin IC50 (µM) |
| TE-1 | DMSO (Control) | ~18.5 |
| This compound (5 µM) | ~11.2 | |
| Eca109 | DMSO (Control) | ~16.8 |
| This compound (5 µM) | ~9.5 |
Data are derived from studies using TAPI-1 and are presented as approximations. Actual values may vary based on experimental conditions.
Table 2: Apoptosis Rate in ESCC Cells Treated with Cisplatin and this compound
| Cell Line | Treatment | Apoptosis Rate (%) |
| TE-1 | Cisplatin (10 µM) + DMSO | ~12.5 |
| Cisplatin (10 µM) + this compound (5 µM) | ~22.8 | |
| Eca109 | Cisplatin (10 µM) + DMSO | ~15.2 |
| Cisplatin (10 µM) + this compound (5 µM) | ~28.6 |
Apoptosis was assessed after 48 hours of treatment. Data are derived from studies using TAPI-1 and are presented as approximations.
II. Experimental Protocols
A. Cell Culture and Reagents
-
Cell Lines:
-
TE-1 and Eca109 human ESCC cell lines.
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Reagents:
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in sterile PBS or saline)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, primary and secondary antibodies).
-
B. Protocol 1: Assessment of Cell Viability and Cisplatin IC50
This protocol determines the effect of this compound on the viability of ESCC cells and their sensitivity to cisplatin using the CCK-8 assay.
-
Cell Seeding:
-
Seed TE-1 or Eca109 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of cisplatin (e.g., 0, 5, 10, 15, 20, 25 µM) in culture medium.
-
To experimental wells, add the cisplatin dilutions with a final concentration of 5 µM this compound.
-
To control wells, add the cisplatin dilutions with an equivalent volume of DMSO.
-
Incubate the plates for 48 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control.
-
Determine the IC50 values for cisplatin in the presence and absence of this compound using a dose-response curve.
-
C. Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in ESCC cells following treatment with cisplatin and this compound.
-
Cell Seeding and Treatment:
-
Seed TE-1 or Eca109 cells in 6-well plates.
-
Once cells reach 70-80% confluency, treat them with:
-
DMSO (Control)
-
Cisplatin (10 µM) + DMSO
-
This compound (5 µM)
-
Cisplatin (10 µM) + this compound (5 µM)
-
-
Incubate for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC/PI kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
D. Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
This protocol examines the effect of this compound on the activation of the NF-κB pathway.
-
Cell Treatment and Lysis:
-
Treat ESCC cells with this compound (e.g., 5-10 µM) for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-p65, p-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
III. Visualizations
Caption: Workflow for evaluating the synergistic effect of this compound and cisplatin.
Caption: this compound inhibits the NF-κB pathway, leading to reduced cisplatin resistance.
References
Troubleshooting & Optimization
(S,S)-TAPI-1 precipitation in cell culture media and prevention
Welcome to the technical support center for (S,S)-TAPI-1, a potent inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments and avoid common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a stereoisomer of TAPI-1, which functions as a metalloproteinase inhibitor.[1] It specifically targets TACE (ADAM17), an enzyme responsible for the shedding of the extracellular domains of various membrane-bound proteins.[1][2] One of the key substrates of TACE is the precursor of Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, this compound blocks the release of soluble TNF-α and other cell surface proteins, thereby modulating inflammatory and signaling pathways.[2][3]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of hydrophobic small molecules like this compound in aqueous cell culture media is a common issue. The primary causes include:
-
High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in your specific cell culture medium.
-
"Solvent Shock": A rapid change in the solvent environment when a concentrated stock solution (typically in DMSO) is diluted into the aqueous medium can cause the compound to precipitate out of solution.
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of some compounds.
-
Media Composition: The specific formulation of your cell culture medium, including its pH, salt concentration, and the presence of certain amino acids, can influence the solubility of this compound.
Q3: How does the composition of the cell culture medium affect this compound solubility?
The composition of cell culture media can significantly impact the solubility of small molecules. Different media formulations (e.g., DMEM, RPMI-1640, DMEM/F12) have varying concentrations of salts, amino acids, and other components that can interact with the compound. For instance, high concentrations of certain salts can lead to "salting out," where the solubility of a nonpolar compound decreases. The pH of the medium is also a critical factor affecting the solubility of ionizable compounds.
Q4: What is the recommended solvent for preparing this compound stock solutions?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is important to use anhydrous, sterile DMSO to prevent degradation of the compound and contamination of cell cultures.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
Detailed Troubleshooting Steps
-
Check the Stock Solution:
-
Ensure your this compound stock solution in DMSO is completely dissolved and free of any visible precipitate.
-
If you observe crystals, gently warm the solution at 37°C or sonicate it briefly to aid dissolution.
-
If the precipitate persists, the stock concentration may be too high. Consider preparing a new, lower-concentration stock solution.
-
-
Optimize the Dilution Method:
-
Avoid "Solvent Shock": Instead of adding a small volume of the concentrated DMSO stock directly into a large volume of media, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.
-
Pre-warm the Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound solution.
-
-
Adjust the Final Concentration:
-
The desired experimental concentration might be above the solubility limit of this compound in your specific culture conditions.
-
Review the literature for effective concentrations of TAPI-1 in similar cell lines. Concentrations in the range of 5-20 µM have been used in some studies.
-
Perform a dose-response experiment to determine the optimal (effective and non-precipitating) concentration for your experiments.
-
-
Consider the Effect of Serum:
-
Fetal Bovine Serum (FBS) and other serum components can help to increase the solubility of hydrophobic compounds.
-
If your experimental design allows, consider increasing the serum concentration in your culture medium.
-
Always test the solubility of this compound in your medium with the intended serum concentration.
-
-
Modify the Solvent System:
-
For particularly challenging compounds, the addition of a biocompatible co-solvent or surfactant might be necessary. However, this should be a last resort and thoroughly validated for its effects on your cells.
-
Data Presentation
Disclaimer: The following tables present hypothetical, yet realistic, quantitative data for a generic hydrophobic small molecule inhibitor as a proxy for this compound, due to the lack of specific public data for this compound. This data is for illustrative purposes to guide your experimental design.
Table 1: Solubility of a Generic Hydrophobic Inhibitor in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~5 |
| DMSO | > 50 |
Table 2: Effect of Serum on the Maximum Soluble Concentration of a Generic Hydrophobic Inhibitor in DMEM
| FBS Concentration | Maximum Soluble Concentration (µM) |
| 0% | 10 |
| 2% | 25 |
| 10% | 60 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution.
-
Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure it is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (including serum) to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2, 6, 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under your specific experimental conditions.
Signaling Pathway
This compound Inhibition of the TACE/ADAM17 Signaling Pathway
Caption: Inhibition of the TACE/ADAM17 signaling pathway by this compound.
References
optimizing (S,S)-TAPI-1 incubation time for maximal inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of (S,S)-TAPI-1, a potent inhibitor of TACE (ADAM17) and other matrix metalloproteinases (MMPs). This guide focuses on optimizing incubation time for maximal inhibition and addresses common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an isomer of the broad-spectrum metalloproteinase inhibitor, TAPI-1. Its primary mechanism of action is the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] By inhibiting TACE, this compound blocks the shedding of various cell surface proteins, including the release of pro-inflammatory cytokines like TNF-α and certain cytokine receptors.[1] It also exhibits inhibitory activity against other matrix metalloproteinases (MMPs).[1]
Q2: What are the key cellular processes affected by this compound?
This compound can influence a range of cellular processes by inhibiting the shedding of membrane-bound proteins. These processes include inflammation, cell proliferation, migration, and invasion. For instance, it has been shown to prevent the release of soluble forms of TNF-α, p60 TNFR, and IL-6R. It can also attenuate signaling pathways such as the EGFR/ERK pathway.
Q3: What is a typical starting concentration for this compound in cell-based assays?
Based on available literature, a common concentration range for TAPI-1 and its isomers in cell-based assays is between 5 µM and 30 µM. For example, a lower dose of 5 µM has been used to inhibit cell migration and invasion, while higher doses of 10 µM and 20 µM have been shown to affect cell viability. The optimal concentration will be cell-type and application-dependent.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions for experiments, it is best to do so freshly on the same day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect observed | Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit the target in your specific cell type or under your experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations (e.g., 1 µM to 50 µM). |
| Incubation time is too short: The inhibitor may not have had enough time to interact with its target and elicit a measurable response. | Increase the incubation time. Consider a time-course experiment (e.g., 30 min, 1h, 6h, 12h, 24h) to identify the optimal duration for maximal inhibition. | |
| Inhibitor degradation: The stability of this compound in your specific cell culture medium and conditions may be a factor. | Prepare fresh working solutions for each experiment. Minimize the exposure of the inhibitor to light and elevated temperatures. Consider the stability of the compound in your media over longer incubation periods. | |
| Cell toxicity observed | Inhibitor concentration is too high: High concentrations of this compound can lead to off-target effects and cellular toxicity. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cells. |
| Inconsistent results between experiments | Variability in inhibitor preparation: Inconsistent preparation of stock and working solutions can lead to variability. | Ensure accurate and consistent pipetting when preparing solutions. Always use fresh, high-quality DMSO for dissolving the compound. |
| Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes. | Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a consistent density. |
Data Presentation
Table 1: Reported IC₅₀ Values for TAPI-1
| Target/Process | Cell Line | IC₅₀ Value | Reference |
| Constitutive sAPPα release | HEK293 | 8.09 µM | |
| M3-stimulated sAPPα release | HEK293 | 3.61 µM |
Note: Data for the specific this compound isomer is limited in publicly available literature. The provided data is for the closely related TAPI-1.
Table 2: Exemplary Incubation Times from Literature
| Incubation Time | Application | Cell Type | Reference |
| 30 minutes | Inhibition of PMA-induced EGFR phosphorylation | NCI-H292 | |
| 24 hours | Inhibition of cell migration and invasion | TE-1 and Eca109 | |
| 24 and 48 hours | Inhibition of cell viability | TE-1 and Eca109 | |
| 60 hours | Treatment with Ang II after pretreatment | LI90 |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Maximal Inhibition
This protocol outlines a general workflow to determine the optimal incubation time of this compound for inhibiting the shedding of a specific cell surface protein (e.g., TNF-α).
-
Cell Seeding: Seed your target cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of the experiment.
-
Cell Culture: Culture the cells overnight or until they have adhered and are ready for treatment.
-
Inhibitor Preparation: Prepare a working solution of this compound at the desired final concentration in your cell culture medium. It is recommended to use a concentration that has been previously determined to be effective and non-toxic (e.g., 10 µM).
-
Time-Course Incubation:
-
Add the this compound working solution to the cells.
-
Incubate the cells for a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, and 24 hours).
-
Include a vehicle control (e.g., DMSO) for each time point.
-
-
Induction of Shedding (if applicable): If the shedding of your protein of interest is inducible, add the stimulus (e.g., PMA or LPS) at a predetermined time before the end of each incubation period.
-
Sample Collection: At the end of each incubation period, collect the cell culture supernatant.
-
Analysis: Analyze the concentration of the shed protein in the supernatant using a suitable method, such as ELISA.
-
Data Interpretation: Plot the concentration of the shed protein against the incubation time to determine the time point at which maximal inhibition is achieved.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for optimizing incubation time.
References
Technical Support Center: (S,S)-TAPI-1 Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,S)-TAPI-1 in cellular assays. The information provided addresses potential off-target effects to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its primary target is Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for the shedding of various cell surface proteins, including the precursor of Tumor Necrosis Factor-alpha (TNF-α). This compound is an isomer of TAPI-1.
Q2: What are the known off-target effects of this compound?
Due to its hydroxamate structure, which chelates the zinc ion in the active site of metalloproteinases, this compound exhibits broad inhibitory activity against various MMPs beyond TACE. This lack of absolute specificity is a common characteristic of this class of inhibitors. Additionally, studies have revealed that TAPI-1 can suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, representing a significant off-target effect.[1]
Q3: I am observing effects in my cellular assay that cannot be explained by TACE inhibition alone. What could be the cause?
If your experimental observations are inconsistent with the known functions of TACE, it is highly probable that off-target effects of this compound are influencing your results. The broad-spectrum inhibition of other MMPs or the modulation of signaling pathways like NF-κB could be responsible for the unexpected cellular phenotype.
Q4: How can I confirm if the observed effects in my experiment are off-target?
To determine if your results are due to off-target effects, consider the following approaches:
-
Use a more specific inhibitor: Compare the effects of this compound with a structurally different and more selective TACE inhibitor, if available.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of TACE (ADAM17). If the phenotype persists in the absence of TACE, it is likely an off-target effect.
-
Rescue experiment: If you hypothesize that the off-target effect is due to the inhibition of a specific MMP, try to rescue the phenotype by adding the product of that enzyme's activity.
-
Counter-screening: Test this compound against a panel of purified MMPs and other relevant proteases to determine its inhibitory profile.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability, Migration, or Invasion
Possible Cause: Off-target inhibition of various MMPs by this compound can impact cellular processes that are dependent on extracellular matrix (ECM) remodeling. Furthermore, suppression of the NF-κB pathway, which regulates genes involved in cell survival and proliferation, can also lead to these effects.[1]
Troubleshooting Steps:
-
Validate with a secondary inhibitor: Use a non-hydroxamate-based TACE inhibitor to see if the same phenotype is observed.
-
Assess NF-κB pathway activation: Perform a western blot to analyze the phosphorylation status of key NF-κB pathway proteins like IKKα/β and IκBα, and the nuclear translocation of p65.
-
MMP activity profiling: Use a broad-spectrum MMP activity assay to determine if other MMPs are being inhibited at the concentration of this compound used in your experiments.
Issue 2: Altered Cytokine Profile Unrelated to TNF-α
Possible Cause: Many cytokines and their receptors are processed and shed by various metalloproteinases. The broad-spectrum nature of this compound may lead to the inhibition of other ADAMs or MMPs involved in the processing of different cytokines.
Troubleshooting Steps:
-
Consult a protease substrate database: Check databases like MEROPS to identify which proteases are known to cleave the cytokine of interest.
-
Perform a multiplex cytokine assay: Analyze the levels of a wide range of cytokines to understand the broader impact of this compound on cytokine processing in your cell model.
-
Use specific MMP inhibitors: If you suspect the involvement of a particular MMP, use a more selective inhibitor for that enzyme to see if it recapitulates the effect.
Quantitative Data: Inhibitory Profile of Metalloproteinase Inhibitors
| Target | GI254023X IC50 (nM) |
| MMP-1 | 108 |
| ADAM10 | 5.3 |
| ADAM17 (TACE) | 541 |
| ADAM9 | 280 |
Data sourced from a study on therapeutic intervention in idiopathic pulmonary fibrosis.[2][3]
Experimental Protocols
Protocol 1: Colorimetric Assay for MMP Activity
This protocol allows for the measurement of MMP activity and can be adapted to screen for inhibitor specificity.
Materials:
-
Purified, active MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -13)
-
Colorimetric MMP substrate
-
Assay buffer
-
This compound and other control inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the diluted inhibitors to individual wells. Include wells with assay buffer only as a no-inhibitor control.
-
Add a constant amount of the specific active MMP enzyme to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the colorimetric MMP substrate to all wells.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for 30-60 minutes, or as an endpoint reading after a fixed incubation time.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol is designed to assess the effect of this compound on the phosphorylation and degradation of IκBα, a key step in NF-κB activation.
Materials:
-
Cell line of interest
-
This compound
-
Stimulating agent for NF-κB (e.g., TNF-α, LPS)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate NF-κB activating agent for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα. Use β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα. A decrease in this ratio in the presence of this compound would indicate an off-target effect on the NF-κB pathway.
Visualizations
References
Technical Support Center: (S,S)-TAPI-1 Dose-Response Curve Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves for (S,S)-TAPI-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a structural analog and an isomer of TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1] Its primary mechanism of action is to block the shedding of various cell surface proteins, including TNF-α, interleukin-6 receptor (IL-6R), and p60 and p80 TNF receptors.[1] TAPI-1 and its analogs are also known to inhibit other Matrix Metalloproteinases (MMPs).[1] By inhibiting TACE, this compound can attenuate signaling pathways such as the EGFR transactivation induced by Angiotensin II.
Q2: What is a dose-response curve and what are its key parameters for an inhibitor like this compound?
A dose-response curve graphically represents the relationship between the concentration of a drug or inhibitor and the magnitude of the resulting biological effect. For an inhibitor, the curve typically shows the percentage of inhibition versus the inhibitor concentration. These curves are usually sigmoidal in shape when the concentration is plotted on a logarithmic scale.
Key parameters include:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target (e.g., an enzyme) by 50%. It is a measure of the inhibitor's potency.
-
Maximal Effect (Emax): The maximum level of inhibition achievable with the compound.
-
Slope (Hill Coefficient): Describes the steepness of the curve. A steeper slope often indicates a more potent and specific interaction between the inhibitor and its target.
Q3: How do I determine the optimal experimental concentration for this compound?
To determine the optimal concentration, you should perform a dose-response experiment using a wide range of this compound concentrations. This typically involves a serial dilution, often on a logarithmic scale. Based on literature, concentrations in the range of 1.25 µM to 20 µM have been used to study its effects on cell viability, migration, and invasion. The ideal concentration will produce the desired biological effect without causing significant off-target effects or cytotoxicity. A cell viability assay is recommended to assess the compound's toxicity in your specific model system.
Q4: What are some reported IC50 values for TAPI-1?
The IC50 values for TAPI-1 can vary depending on the target, cell line, and specific experimental conditions. It is crucial to determine the IC50 empirically for your particular system.
| Target/Process | Reported IC50 Value | Cell Line/System |
| Constitutive sAAPα release | 8.09 µM | HEK 293 cells |
| Muscarinic receptor-stimulated sAAPα release | 3.61 µM | HEK 293 cells |
| TACE-dependent constitutive release of APP(695) | 920 nM | Co-transfected cells |
Data sourced from Sigma-Aldrich product information for TAPI-1.
Experimental Protocols
Detailed Protocol: TACE/ADAM17 Inhibition Assay
This protocol outlines a method for determining the IC50 of this compound by measuring its ability to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human TACE/ADAM17.
Materials:
-
Recombinant Human TACE/ADAM17 (rhTACE)
-
Fluorogenic TACE Substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
This compound
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35 (w/v), pH 9.0. Note: Avoid salts like CaCl2, NaCl, and Na2SO4 as they can inhibit TACE activity.
-
DMSO (fresh, high-purity) for dissolving the inhibitor.
-
Black 96-well plates suitable for fluorescence assays.
-
Fluorescence microplate reader with excitation/emission wavelengths of 320/405 nm or 318/449 nm.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of working concentrations (e.g., 4x the final desired concentration).
-
Enzyme Preparation: Dilute rhTACE to the working concentration (e.g., 0.2 ng/µL) in Assay Buffer.
-
Substrate Preparation: Dilute the fluorogenic TACE substrate to the working concentration (e.g., 20 µM) in Assay Buffer.
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 25 µL of each this compound dilution.
-
Enzyme Control (100% activity): Add 25 µL of Assay Buffer (containing the same final DMSO concentration as the sample wells).
-
Substrate Blank (0% activity): Add 50 µL of Assay Buffer.
-
-
Pre-incubation: Add 50 µL of the diluted rhTACE solution to the sample and enzyme control wells. Mix gently and incubate for 5-10 minutes at 37°C, protected from light.
-
Reaction Initiation: Add 25-50 µL of the diluted substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the fluorescence reader. Read the fluorescence in kinetic mode for 5-30 minutes at 37°C.
-
Data Analysis:
-
Subtract the fluorescence of the Substrate Blank from all other readings.
-
Determine the reaction rate (Vmax) for each concentration.
-
Calculate the percent inhibition for each this compound concentration relative to the Enzyme Control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Flat Dose-Response Curve / No Inhibition | 1. Degraded Inhibitor: this compound is unstable in solution. Moisture-absorbing DMSO can reduce solubility.2. Inactive Enzyme: Improper storage or handling of the recombinant TACE.3. Incompatible Assay Buffer: Presence of inhibitory salts (e.g., CaCl2, NaCl). | 1. Prepare fresh stock solutions of this compound in high-quality, fresh DMSO. Prepare working solutions immediately before use.2. Include a positive control inhibitor (e.g., GM6001) to confirm enzyme activity. Check the enzyme's certificate of analysis for storage and handling instructions.3. Prepare the assay buffer exactly as specified, ensuring it is free from interfering salts. |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of inhibitor, enzyme, or substrate.2. Inhibitor Precipitation: this compound may have limited solubility in the final assay buffer.3. Inconsistent Incubation Times: Variation in the time between adding reagents and reading the plate. | 1. Use calibrated pipettes and ensure proper mixing at each step. For cellular assays, ensure even cell seeding.2. Visually inspect wells for precipitation. Ensure the final DMSO concentration is low and consistent across all wells. Consider using a solubility-enhancing agent if compatible with the assay.3. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. |
| Unexpected Cytotoxicity (in cell-based assays) | 1. High Inhibitor Concentration: this compound can affect cell viability at higher doses (e.g., 10-20 µM).2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Perform a preliminary cell viability assay (e.g., CellTiter-Glo or CCK-8) to determine the non-toxic concentration range of this compound for your specific cell line.2. Keep the final DMSO concentration as low as possible (typically <0.5%) and maintain the same concentration in all wells, including controls. |
| Shallow or Biphasic Dose-Response Curve | 1. Off-Target Effects: this compound is known to inhibit other MMPs, which could contribute to the overall response.2. Complex Biological System: The measured response may be the result of multiple downstream events. | 1. Consider using more specific inhibitors or knockout/knockdown models to confirm the role of TACE in the observed effect.2. Analyze the data using more complex models if a simple sigmoidal fit is not appropriate. Understand the underlying signaling pathway to interpret the curve shape. |
Visualizations
Caption: Mechanism of this compound inhibiting TACE-mediated TNF-α shedding.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for a failed inhibition assay.
References
Technical Support Center: (S,S)-TAPI-1 in Imaging Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,S)-TAPI-1 in their imaging studies. The information is designed to help avoid common artifacts and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a stereoisomer of TAPI-1, a broad-spectrum hydroxamate-based inhibitor of metalloproteinases. Its primary targets are Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17), and various Matrix Metalloproteinases (MMPs).[1][2] By inhibiting these enzymes, this compound blocks the shedding of cell surface proteins, including TNF-α and other cytokine receptors.[1]
Q2: What are the common applications of this compound in research?
This compound is frequently used as a pharmacological tool in in vitro and in vivo studies to investigate the roles of TACE and MMPs in various biological processes. These include inflammation, cancer progression, and signal transduction.[3][4] In the context of imaging, it is typically used to modulate a biological system, with the effects being observed through various imaging modalities, rather than being used as a direct imaging agent itself.
Q3: What is the recommended working concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell-type and assay-dependent. However, published studies with its isomeric form, TAPI-1, provide a general guidance:
-
For inhibition of cell migration and invasion without significant cytotoxicity: A concentration of 5 µM is often used.
-
For observing effects on cell viability in cancer cell lines: Higher concentrations, such as 10 µM and 20 µM, have been shown to inhibit cell viability.
-
For blocking shedding of cell surface proteins: Concentrations in the range of 1-10 µM are typically effective.
It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration while minimizing off-target effects and cytotoxicity.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide: Avoiding Imaging Artifacts
Potential artifacts when using this compound are often not due to the compound itself interfering with the imaging process, but rather from its biological effects on the cells being imaged.
| Observed Problem/Artifact | Potential Cause | Recommended Solution |
| Increased background fluorescence or unexpected fluorescent puncta. | Cell death and autofluorescence of dead cells. Higher concentrations of TAPI-1 can be cytotoxic to some cell lines. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Include a viability stain (e.g., Propidium Iodide, DAPI) in your imaging protocol to exclude dead cells from analysis. |
| Changes in cell morphology, adhesion, or clumping. | Inhibition of MMPs can affect the extracellular matrix and cell adhesion. TAPI-1 has been shown to inhibit cell migration. | Document any morphological changes with brightfield or DIC imaging alongside your fluorescence imaging. If studying a specific protein localization, be aware that changes in cell shape can alter the apparent distribution of that protein. |
| Unexpected changes in the expression or localization of proteins of interest. | Off-target effects or downstream signaling consequences of TACE/MMP inhibition. TAPI-1 can suppress the NF-κB signaling pathway. | Validate your findings with a secondary, structurally unrelated inhibitor of TACE/MMPs. Use siRNA/shRNA to knockdown the target protein as an orthogonal approach to confirm that the observed phenotype is on-target. |
| High well-to-well variability in high-content imaging screens. | Inconsistent compound activity due to poor solubility or stability in media. | Ensure complete solubilization of this compound in DMSO before diluting in media. Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
| Parameter | Value | Notes | Reference |
| Molecular Weight | 499.60 g/mol | ||
| Typical Stock Solution | 10-20 mM in DMSO | ||
| Effective Concentration (Inhibition of Migration) | 5 µM | In TE-1 and Eca109 esophageal squamous cell carcinoma cells. | |
| Concentration Affecting Viability | 10-20 µM | In TE-1 and Eca109 esophageal squamous cell carcinoma cells. | |
| IC50 for sAPPα release | Constitutive: 8.09 µM; Muscarinic receptor-stimulated: 3.61 µM | In HEK293 cells expressing M3 muscarinic receptors. | |
| IC50 for TACE-dependent APP(695) release | 920 nM |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Imaging Studies
-
Cell Seeding: Plate your cells of interest in a 96-well, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of imaging.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A typical starting concentration for the highest dose is 40 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the seeding medium from the cells and add the this compound dilutions and the vehicle control. Incubate for the desired treatment time (e.g., 24 hours).
-
Viability Staining: Add a live/dead cell staining solution (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) to each well and incubate according to the manufacturer's instructions.
-
Imaging: Acquire images using a high-content imager or fluorescence microscope. Use appropriate channels for the live and dead cell stains.
-
Analysis: Quantify the number of live and dead cells in each well. The optimal non-toxic concentration is the highest concentration that does not significantly increase the percentage of dead cells compared to the vehicle control.
Protocol 2: In Vitro Cell Migration (Wound Healing) Assay with this compound Treatment
-
Cell Seeding: Plate cells in a 24-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Acquire images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Analysis: Measure the area of the wound at each time point. A delay in wound closure in the this compound treated wells compared to the control indicates an inhibition of cell migration.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for imaging studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring complete dissolution of (S,S)-TAPI-1 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of (S,S)-TAPI-1 for in vivo studies. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2] Its primary mechanism of action involves blocking the shedding of various cell surface proteins, including the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[1][2] By inhibiting TACE, this compound can modulate signaling pathways such as the NF-κB and EGFR pathways.
Q2: What is the recommended solvent for dissolving this compound for in vivo use?
A2: Due to its low aqueous solubility, this compound requires a specific co-solvent formulation for in vivo administration. A commonly used and effective vehicle consists of a mixture of Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and an aqueous solution such as saline or sterile water.[2]
Q3: What is a typical starting dose for this compound in rodent models?
A3: The optimal dose of this compound can vary depending on the animal model and the specific research question. However, a dose of 1 µg administered intracerebroventricularly (i.c.v.) has been used in male Sprague-Dawley rats. For cancer models in mice, a dose of 10 mg/kg has been shown to be effective with no significant weight loss observed. In inflammation models in rats, doses ranging from 15 to 60 mg/kg have been explored. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: How stable is the prepared this compound formulation?
A4: It is highly recommended to prepare the this compound working solution fresh on the day of use for optimal results. Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide: Dissolution Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding aqueous component (saline/water) | The initial DMSO stock solution was not fully dissolved. | Ensure the this compound is completely dissolved in DMSO before adding other components. Gentle warming (to 37°C) and sonication can aid dissolution. |
| The final concentration of this compound is too high for the chosen vehicle composition. | Try decreasing the final concentration of this compound. Alternatively, you can adjust the vehicle composition by slightly increasing the percentage of PEG300, but be mindful of potential vehicle toxicity. | |
| The aqueous component was added too quickly. | Add the saline or water dropwise while continuously vortexing or stirring the solution to ensure proper mixing and prevent localized supersaturation. | |
| Cloudy or hazy solution | Incomplete dissolution of one or more components. | Ensure all individual components are clear before mixing. Use fresh, high-quality solvents. Moisture-absorbing DMSO can reduce solubility. |
| Presence of impurities in the compound or solvents. | Use high-purity this compound and pharmaceutical-grade solvents. | |
| Phase separation | Improper mixing of the components, especially the lipid-soluble Tween 80. | Ensure thorough mixing after the addition of each component. Vortexing for several minutes is recommended. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 99 mg/mL (198.15 mM) |
Table 2: Recommended In Vivo Formulation
| Component | Percentage by Volume |
| DMSO | 5% |
| PEG300 | 40% |
| Tween 80 | 5% |
| ddH₂O or Saline | 50% |
| Final Concentration Achieved | ≥ 4.95 mg/mL |
| This formulation has been validated to produce a clear solution. |
Detailed Experimental Protocols
Protocol for Preparing 1 mL of this compound Injection Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 99 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Co-solvent Mixing: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add Stock Solution: To the PEG300, add 50 µL of the this compound DMSO stock solution. Vortex thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear.
-
Add Aqueous Component: Slowly add 500 µL of sterile ddH₂O or saline to the mixture while continuously vortexing. Add the aqueous component dropwise to prevent precipitation.
-
Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitates. The solution should be used immediately for optimal results.
Visualizations
References
Validation & Comparative
Specificity of (S,S)-TAPI-1 Against Matrix Metalloproteinases: A Comparative Analysis
The pursuit of selective MMP inhibitors is a significant focus in drug development, as the off-target inhibition of different MMPs can lead to undesirable side effects. The stereochemistry of an inhibitor, such as (S,S)-TAPI-1, can play a crucial role in its binding affinity and selectivity for the active sites of different MMPs. However, without specific experimental data, a direct comparison of this compound with other MMP inhibitors cannot be definitively compiled.
General Profile of TAPI Compounds
TAPI-1 and its analogs are hydroxamate-based inhibitors that chelate the zinc ion essential for the catalytic activity of metalloproteinases. They are known to inhibit not only MMPs but also members of the ADAM (A Disintegrin and Metalloproteinase) family, such as TACE (TNF-alpha Converting Enzyme or ADAM17). This broad-spectrum activity is a general characteristic of many hydroxamate-based inhibitors.
Experimental Validation of Inhibitor Specificity
To rigorously validate the specificity of an inhibitor like this compound, a standardized set of experiments is typically performed. The general workflow for such a validation is outlined below.
Experimental Workflow for Determining MMP Inhibitor Specificity
Caption: Workflow for assessing MMP inhibitor specificity.
Detailed Experimental Protocol
A typical protocol to determine the inhibitory constants (Ki) of this compound against a panel of MMPs would involve the following steps:
-
Reagents and Materials:
-
Purified recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14).
-
This compound of high purity.
-
A suitable fluorogenic MMP substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
96-well microplates (black, for fluorescence assays).
-
A fluorescence microplate reader.
-
-
Enzyme Inhibition Assay:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate wells, add a fixed concentration of each MMP enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzymes and incubate for a pre-determined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.
-
Plot the reaction velocities against the corresponding concentrations of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used and its Michaelis-Menten constant (Km) for the specific enzyme.
-
Conclusion
While the general framework for assessing the specificity of MMP inhibitors like this compound is well-established, the specific quantitative data required for a detailed comparison guide is not currently available in the reviewed literature. Further experimental studies are necessary to elucidate the precise inhibitory profile of this compound against a comprehensive panel of MMPs. Such data would be invaluable for researchers and drug development professionals in selecting appropriate tools for their studies and for the rational design of more selective MMP inhibitors.
A Comparative Analysis of (S,S)-TAPI-1 and GI254023X on Microglial Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent metalloproteinase inhibitors, (S,S)-TAPI-1 and GI254023X, and their respective impacts on microglial phagocytosis. This document summarizes key experimental findings, outlines detailed protocols for relevant assays, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in neuroinflammation and drug development.
Executive Summary
Microglial phagocytosis is a critical process for maintaining central nervous system (CNS) homeostasis, and its dysregulation is implicated in numerous neurodegenerative diseases. A Disintegrin and Metalloproteinases (ADAMs), particularly ADAM10 and ADAM17, are key regulators of microglial function. GI254023X is a selective inhibitor of ADAM10, while this compound is an inhibitor of ADAM17 (also known as TACE). Understanding the differential effects of inhibiting these two proteases on microglial phagocytosis is crucial for developing targeted therapeutic strategies.
This guide reveals that inhibition of ADAM10 by GI254023X and ADAM17 by TAPI-1 (a compound related to this compound) leads to distinct outcomes on microglial phagocytic activity, particularly under inflammatory conditions. The presented data, protocols, and pathway diagrams aim to facilitate further research and inform the development of novel modulators of microglial function.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative effects of GI254023X and TAPI-1 on the phagocytic activity of BV2 microglial cells. The data is derived from a study investigating their impact under both normal (constitutive) and lipopolysaccharide (LPS)-induced inflammatory conditions. It is important to note that the study utilized TAPI-1, and this compound is a stereoisomer of TAPI-1, also functioning as an ADAM17 inhibitor.
| Compound | Target | Concentration | Condition | Change in Phagocytic Activity |
| GI254023X | ADAM10 | 1 µM | Constitutive | No significant change |
| 5 µM | Constitutive | No significant change | ||
| 1 µM | LPS-induced | Decreased | ||
| 5 µM | LPS-induced | Significantly Decreased | ||
| TAPI-1 | ADAM17 | 5 µM | Constitutive | No significant change |
| 25 µM | Constitutive | No significant change | ||
| 5 µM | LPS-induced | No significant change | ||
| 25 µM | LPS-induced | Decreased |
Experimental Protocols
A detailed methodology for assessing microglial phagocytosis using fluorescently labeled particles is provided below. This protocol is a synthesis of established methods for in vitro microglial phagocytosis assays.
Microglial Phagocytosis Assay Using Fluorescent Beads
Objective: To quantify the phagocytic capacity of microglial cells in vitro following treatment with experimental compounds.
Materials:
-
Primary microglia or microglial cell lines (e.g., BV2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
24-well plates
-
Poly-D-Lysine (PDL) coated coverslips
-
Fluorescent latex beads (e.g., 1 µm, yellow-green fluorescent)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli (for inflammatory stimulation, optional)
-
This compound and GI254023X
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating:
-
Coat 24-well plates with PDL solution for at least 1 hour at room temperature.
-
Seed microglial cells onto the coverslips within the 24-well plates at a density of 5 x 10^4 cells/well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for adherence and recovery.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and GI254023X in DMSO.
-
Dilute the compounds to their final desired concentrations in fresh culture medium.
-
Replace the medium in the wells with the medium containing the inhibitors or vehicle control (DMSO).
-
Incubate for the desired pre-treatment time (e.g., 24 hours).
-
-
Inflammatory Stimulation (Optional):
-
For experiments under inflammatory conditions, add LPS to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubate for the specified duration, typically alongside the inhibitor treatment.
-
-
Phagocytosis Induction:
-
Opsonize the fluorescent latex beads by incubating them with FBS for 1 hour at 37°C.
-
Dilute the opsonized beads in fresh culture medium to the desired final concentration (e.g., 0.01% v/v).
-
Aspirate the medium from the cells and add the bead-containing medium.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Fixation and Staining:
-
Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed beads.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips onto glass slides.
-
Image the cells using a fluorescence microscope. Capture images of both the fluorescent beads and the DAPI-stained nuclei.
-
Quantify phagocytosis by counting the number of beads per cell or by measuring the total fluorescence intensity of beads within the cells. At least 100 cells should be analyzed per condition.
-
Signaling Pathways and Visualizations
The inhibitory effects of GI254023X and this compound on microglial phagocytosis are mediated through their respective targets, ADAM10 and ADAM17. These proteases regulate the shedding of various cell surface proteins that are crucial for microglial activation and function.
ADAM10 Signaling in Microglial Phagocytosis
ADAM10 is involved in the processing of the chemokine fractalkine (CX3CL1), a key signaling molecule between neurons and microglia. Inhibition of ADAM10 can disrupt this communication, affecting microglial functions, including synapse elimination, a form of phagocytosis.
ADAM17 Signaling in Microglial Function
ADAM17 is a critical sheddase for a variety of substrates, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the Transforming Growth Factor-beta (TGF-β) receptor. Inhibition of ADAM17 can modulate neuroinflammatory responses and, consequently, microglial phagocytic states.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of the two inhibitors on microglial phagocytosis.
Confirming (S,S)-TAPI-1-Induced Apoptosis: A Guide to Secondary Assays
While some studies indicate that the related compound TAPI-1 may not induce apoptosis on its own but can sensitize cancer cells to other apoptotic stimuli like cisplatin, it is crucial to empirically determine its effects in your specific model system.[4] This guide provides the tools to perform that validation.
Apoptotic Signaling and Assay Targets
Apoptosis is a regulated process involving a cascade of distinct molecular events.[5] Secondary assays are designed to detect these specific hallmarks, providing a comprehensive picture of the cell death process. The chosen assays target events from early to late-stage apoptosis.
Figure 1. Timeline of key apoptotic events and their corresponding assays.
Comparison of Secondary Apoptosis Assays
Choosing the right combination of assays depends on the experimental question, available equipment, and desired throughput. The following table provides a comparative overview of the three recommended methods.
| Feature | Annexin V Staining | Caspase-3/7 Activity Assay | TUNEL Assay |
| Principle | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. | Measures the enzymatic activity of key executioner caspases (caspase-3 and -7) that are activated during apoptosis. | Labels the 3'-hydroxyl ends of DNA fragments generated by caspase-activated DNases. |
| Apoptotic Stage | Early. | Mid. | Late. |
| Common Readout | Flow Cytometry, Fluorescence Microscopy. | Luminescence/Fluorescence/Colorimetric Plate Reader. | Fluorescence Microscopy, Flow Cytometry, Histology. |
| Pros | - Distinguishes early vs. late apoptosis/necrosis (with viability dye).- Quantitative single-cell data (flow cytometry).- Widely used and accepted. | - High-throughput compatible.- Very sensitive.- Direct measure of key enzymatic activity. | - Strong, definitive marker for late-stage apoptosis.- Suitable for fixed cells and tissue sections.- Provides morphological context (microscopy). |
| Cons | - Can be difficult with adherent cells (requires harvesting).- PS exposure can occur in necrosis.- Transient signal. | - Lytic assay (endpoint).- Does not provide single-cell resolution (plate reader).- Does not distinguish between apoptosis and necroptosis where caspases might be active. | - Can label necrotic cells or cells with severe DNA damage.- Less suitable for high-throughput screening.- Protocol can be lengthy. |
Experimental Protocols
The following are generalized protocols. Always refer to the manufacturer's instructions for specific kits and reagents.
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-fluorochrome conjugate (e.g., FITC, APC)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and control cells (suspension or harvested adherent cells)
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with (S,S)-TAPI-1 for the desired time. Include untreated and positive controls.
-
Harvesting: For adherent cells, gently trypsinize and collect any floating cells from the media. Centrifuge all cells (e.g., at 300 x g for 5 minutes) and discard the supernatant. For suspension cells, collect by centrifugation.
-
Washing: Wash cells twice with cold PBS, centrifuging between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Addition: Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube immediately before analysis. Do not wash after adding PI.
-
Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-Glo® 3/7 Luminescent Assay
This homogeneous "add-mix-measure" assay is ideal for quantifying executioner caspase activity in a multi-well plate format.
Materials:
-
Caspase-Glo® 3/7 Reagent (contains proluminescent DEVD substrate)
-
White-walled, opaque 96-well or 384-well plates suitable for luminescence
-
Treated and control cells cultured in multi-well plates
-
Luminometer
Procedure:
-
Cell Seeding & Treatment: Seed cells at a desired density in a white-walled plate and allow them to attach. Treat with this compound and controls. Include wells with media only for background measurement.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading (media only) from all experimental wells. The resulting luminescent signal is proportional to the amount of active caspase-3/7.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is for detecting DNA fragmentation in adherent cells on coverslips for analysis by fluorescence microscopy.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, buffers)
-
Cells grown on glass coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Buffer)
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound on coverslips. Include positive (e.g., DNase I treatment) and negative controls.
-
Fixation: Remove the culture medium and wash once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Add Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
TUNEL Reaction: Wash again with PBS. Prepare the TdT reaction cocktail according to the kit protocol. Add the cocktail to each coverslip, ensuring it is fully covered.
-
Incubation: Incubate the coverslips in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Stopping Reaction: Stop the reaction by washing the coverslips twice with PBS or a stop buffer provided in the kit.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst for 10-15 minutes.
-
Mounting & Imaging: Wash the coverslips a final time with PBS, then mount them onto microscope slides using an appropriate mounting medium. Visualize using a fluorescence microscope. TUNEL-positive nuclei (indicating DNA fragmentation) will exhibit bright fluorescence.
Visualizing the Experimental Workflow
Figure 2. General workflow for confirming apoptosis with secondary assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 4. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
Validating the In Vivo Anti-Inflammatory Efficacy of (S,S)-TAPI-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of (S,S)-TAPI-1, a selective inhibitor of TNF-alpha converting enzyme (TACE), with other relevant TACE inhibitors. The data presented is compiled from published experimental studies to assist in the evaluation and selection of appropriate research tools for studying inflammation.
Mechanism of Action: TACE Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases.[1][2] It is initially produced as a transmembrane protein (pro-TNF-α) and requires cleavage by the TNF-alpha converting enzyme (TACE), also known as ADAM17, to be released in its soluble, active form.[1][3] TACE inhibitors block this cleavage, thereby reducing the levels of soluble TNF-α and mitigating the inflammatory cascade.[1] this compound is a potent and specific inhibitor of TACE.
Comparative In Vivo Efficacy of TACE Inhibitors
This section compares the anti-inflammatory effects of this compound and other notable TACE inhibitors in established in vivo models of inflammation.
| Compound | Animal Model | Key Efficacy Data | Reference |
| TAPI-1 | Staphylococcus aureus-induced septic arthritis in mice | - Significantly reduced paw swelling (p<0.05). - Decreased serum levels of soluble TNF-α and soluble TNFR-1. - Lowered levels of MMP-2, RANKL, and osteopontin, indicating reduced joint destruction. | |
| BMS-561392 | Collagen-Induced Arthritis (CIA) in mice | - Investigated in a mouse model of collagen-induced arthritis, a model for rheumatoid arthritis. - Advanced to Phase IIa clinical trials for rheumatoid arthritis. | |
| Marimastat | Rat model (side effect profiling) | - While a broad-spectrum MMP inhibitor, its use in inflammatory models is less documented than in cancer. - Known to induce musculoskeletal side effects (inflammatory polyarthritis) in rats, which is a critical consideration for in vivo studies. |
Detailed Experimental Protocols
TAPI-1 in Staphylococcus aureus-Induced Septic Arthritis Mouse Model
This protocol is based on the methodology described by Khatun et al., 2019.
Key Steps:
-
Animal Model: Male Swiss albino mice are used.
-
Induction of Arthritis: Mice are inoculated intravenously with a clinical isolate of Staphylococcus aureus (5 × 10^6 cells/mouse) to induce septic arthritis.
-
Treatment: TAPI-1 is administered intraperitoneally at a dose of 10 mg/kg body weight at regular intervals following the bacterial infection.
-
Evaluation of Efficacy:
-
Clinical Assessment: The severity of arthritis is monitored by measuring paw swelling and assigning an arthritis index score.
-
Histopathology: At the end of the experiment, knee joints are collected for histopathological analysis to assess inflammation and bone-cartilage destruction.
-
Biomarker Analysis: Blood samples are collected to measure the serum levels of soluble TNF-α, soluble TNFR-1, matrix metalloproteinase-2 (MMP-2), RANKL, and osteopontin using ELISA.
-
BMS-561392 in Collagen-Induced Arthritis (CIA) Mouse Model
While a specific detailed protocol for BMS-561392 in the CIA model is not publicly available in the searched literature, the general methodology for this model is well-established.
General Protocol for Collagen-Induced Arthritis:
-
Animal Model: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Immunization: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant, typically administered intradermally at the base of the tail. A booster immunization is often given 21 days later.
-
Treatment: BMS-561392 would be administered (e.g., orally or intraperitoneally) starting either before the onset of clinical signs (prophylactic) or after the establishment of arthritis (therapeutic).
-
Evaluation of Efficacy:
-
Clinical Scoring: Arthritis development is monitored and scored based on paw swelling and redness.
-
Histopathology: Joint tissues are examined for signs of inflammation, cartilage degradation, and bone erosion.
-
Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α) and anti-collagen antibodies are measured.
-
Conclusion
The available in vivo data demonstrates that TAPI-1 is an effective anti-inflammatory agent, significantly reducing joint inflammation and destruction in a septic arthritis model. Its mechanism of action through TACE inhibition leads to a downstream reduction in key inflammatory mediators. BMS-561392 has also shown promise in a relevant arthritis model and has progressed to clinical trials, suggesting its potential as a therapeutic agent. Marimastat, while a potent enzyme inhibitor, presents a risk of musculoskeletal side effects that should be carefully considered in experimental design.
For researchers investigating the role of TACE in inflammatory processes, this compound represents a valuable and validated tool. The choice between this compound and other inhibitors like BMS-561392 will depend on the specific research question, the inflammatory model being used, and the desired balance between efficacy and potential off-target or adverse effects. Further head-to-head comparative studies in standardized in vivo models would be beneficial for a more definitive assessment of their relative potencies and therapeutic windows.
References
- 1. Biology of TACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current perspective of TACE inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (S,S)-TAPI-1: A Comparative Guide Using Substrate Cleavage Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metalloproteinase inhibitor (S,S)-TAPI-1 with other common inhibitors, focusing on specificity as determined by substrate cleavage assays. The data presented is intended to aid researchers in selecting the appropriate tools for their studies of ADAM (A Disintegrin and Metalloproteinase) and MMP (Matrix Metalloproteinase) biology.
Introduction to this compound and Metalloproteinase Inhibition
This compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1. These inhibitors are crucial for dissecting the roles of specific proteases in physiological and pathological processes. TAPI-1 and its analogues are known to inhibit Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17), a key sheddase involved in the release of various cell surface proteins, including growth factors and cytokines.[1][2] However, the therapeutic potential of such inhibitors is often limited by their lack of specificity, leading to off-target effects. Therefore, a thorough assessment of their inhibitory profile against a panel of related proteases is essential.
Comparative Inhibitory Profile of TAPI Analogues and Other Metalloproteinase Inhibitors
Substrate cleavage assays are the gold standard for determining the potency and specificity of enzyme inhibitors. These assays measure the inhibitor concentration required to reduce the enzymatic cleavage of a specific substrate by half (IC50) or the binding affinity of the inhibitor to the enzyme (Ki). The following table summarizes the available inhibitory data for this compound and compares it with other widely used metalloproteinase inhibitors.
| Inhibitor | Target | IC50 / Ki | Comments |
| This compound | TACE (indirect) | IC50: 0.92 µM (in TACE-overexpressing cells)[1] | Data is based on the inhibition of soluble amyloid precursor protein α (sAPPα) release, an indirect measure of TACE activity.[1] |
| TACE (indirect) | IC50: 3.61 µM (muscarinic receptor-stimulated sAPPα release)[1] | ||
| TACE (indirect) | IC50: 8.09 µM (in non-TACE-overexpressing cells) | ||
| TAPI-1 | TACE | IC50: 8.09 µM (cytokine receptor shedding) | A broad-spectrum TACE and MMP inhibitor. |
| TAPI-2 | MMPs (general) | IC50: 20 µM | A broad-spectrum inhibitor of MMPs, TACE, and other ADAMs. |
| TACE (shedding) | IC50: 10 µM (PMA-induced shedding) | ||
| GI254023X | ADAM10 | Ki: 16.4 ± 0.6 nM | A potent and selective ADAM10 inhibitor. |
| MMP-1 | Ki: 131 ± 82 nM | ||
| ADAM17 | IC50: 541 nM | ||
| ADAM9 | IC50: 280 nM | ||
| GM6001 | MMPs (broad) | - | A widely used broad-spectrum hydroxamate-based MMP inhibitor. |
Note: Direct comparative data for this compound against a full panel of MMPs and other ADAMs in substrate cleavage assays is limited in the public domain. The provided IC50 values for this compound are based on cellular assays measuring the downstream effects of TACE inhibition.
Experimental Protocols
A common method for assessing inhibitor specificity is the fluorogenic substrate cleavage assay. Below is a detailed protocol for a typical in vitro assay.
Fluorogenic Substrate Cleavage Assay for TACE (ADAM17)
1. Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound and other inhibitors of interest
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and other test compounds in Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant TACE enzyme to the desired concentration in Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted inhibitor solutions to the test wells. Add 10 µL of Assay Buffer to the control wells (enzyme activity without inhibitor).
-
Add 20 µL of the diluted TACE enzyme solution to all wells except the blank wells (which contain only buffer and substrate).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add 20 µL of the fluorogenic TACE substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 420 nm for a typical Mca/Dnp FRET pair) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Concepts
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the TACE signaling pathway and the workflow of a substrate cleavage assay.
Caption: TACE-mediated cleavage and its inhibition by this compound.
Caption: Workflow for a fluorogenic substrate cleavage assay.
Conclusion
The available data indicates that this compound is an effective inhibitor of TACE activity. However, a comprehensive understanding of its specificity requires further investigation through direct enzymatic assays against a broad panel of metalloproteinases. The provided experimental protocol offers a robust framework for researchers to conduct such comparative studies. The choice of inhibitor should be guided by the specific research question, considering the potency and, critically, the selectivity profile of the compound. For studies requiring highly specific inhibition of TACE, further characterization of this compound or the use of more recently developed, highly selective inhibitors may be warranted.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of compounds related to (S,S)-TAPI-1, a known inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17 or TACE) and Matrix Metalloproteinases (MMPs). Due to the limited availability of public pharmacokinetic data for this compound, this comparison focuses on representative molecules from the broader classes of ADAM17 and MMP inhibitors to provide a relevant contextual understanding. We will examine the pharmacokinetic properties of the MMP inhibitor marimastat and discuss the characteristics of the ADAM17 inhibitor INCB7839 .
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for the broad-spectrum MMP inhibitor, marimastat, in healthy male volunteers. This data offers a baseline for understanding the typical pharmacokinetic profile of a small molecule MMP inhibitor.
| Parameter | Marimastat (50 mg twice daily) | Marimastat (100 mg twice daily) | Marimastat (200 mg twice daily) |
| Cmax (μg/L) | Data not specified | Data not specified | Data not specified |
| tmax (h) | 1.5 - 3 | 1.5 - 3 | 1.5 - 3 |
| Terminal Elimination Half-life (t½) (h) | 10.38 | 9.96 | 9.17 |
| AUC after last dose (μg L⁻¹ h) | 3072.0 | 4346.2 | 11525.8 |
| Oral Bioavailability | Well absorbed from the GI tract | Well absorbed from the GI tract | Well absorbed from the GI tract |
Data for marimastat is derived from studies in healthy male volunteers. Cmax values were found to be approximately proportional to the dose, and the drug is rapidly absorbed with a terminal elimination half-life of 8-10 hours, supporting twice-daily dosing.
Information regarding the specific pharmacokinetic parameters for the ADAM17 inhibitor, INCB7839, is less detailed in the public domain. However, it has been noted in clinical trial information that INCB7839 has improved pharmacokinetic properties over earlier inhibitors and is being investigated in combination with other therapies.
Experimental Protocols
In Vivo Oral Bioavailability Study in Rodents
The following is a representative protocol for determining the oral bioavailability of a small molecule inhibitor in rats, a common preclinical model.
Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of a test compound.
Materials:
-
Test compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose, PEG400)
-
Male Sprague-Dawley rats (or other appropriate strain), typically with jugular vein catheters for serial blood sampling
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing Formulation Preparation:
-
For intravenous (IV) administration, dissolve the test compound in a suitable vehicle (e.g., saline, DMSO/PEG300) to a known concentration.
-
For oral (PO) administration, suspend or dissolve the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose) to a known concentration.
-
-
Animal Dosing:
-
Fast rats overnight with free access to water.
-
Administer the test compound via IV bolus injection into the tail vein or via the jugular vein catheter at a specific dose (e.g., 1-5 mg/kg).
-
For the oral group, administer the test compound via oral gavage at a specific dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Place blood samples into heparinized tubes and centrifuge to separate plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters including:
-
Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Signaling Pathway Diagrams
ADAM17 Signaling Pathway
The following diagram illustrates the central role of ADAM17 (TACE) in cleaving various cell surface proteins, leading to the activation of downstream signaling pathways involved in inflammation and cell proliferation.
Caption: ADAM17-mediated shedding of cell surface proteins.
MMP Signaling Pathway
This diagram outlines a generalized signaling pathway for Matrix Metalloproteinases (MMPs), highlighting their role in extracellular matrix (ECM) degradation, which is crucial for processes like cell migration and tissue remodeling.
Caption: General signaling cascade leading to MMP activation.
independent verification of published (S,S)-TAPI-1 experimental results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data available for the metalloproteinase inhibitor (S,S)-TAPI-1 and its alternatives. The information is intended to offer researchers a consolidated view of published findings to aid in the evaluation and selection of appropriate chemical tools for studying the role of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.
Data Presentation: Inhibitor Potency
The following table summarizes the published half-maximal inhibitory concentration (IC50) values for this compound and a widely used alternative, GW280264X, against TACE/ADAM17. A lower IC50 value indicates greater potency.
| Inhibitor | Target | IC50 | Reference |
| This compound | TACE/ADAM17 | 8.09 µM | [1] |
| GW280264X | TACE/ADAM17 | 8.0 nM | [2] |
| GW280264X | ADAM10 | 11.5 nM | [2] |
Note: The IC50 values for this compound and GW280264X were determined in separate studies under different experimental conditions. Therefore, a direct comparison of these values should be made with caution. The significant difference in the reported IC50 values, with GW280264X being in the nanomolar range and this compound in the micromolar range, strongly suggests that GW280264X is a considerably more potent inhibitor of TACE.
Experimental Protocols
The determination of inhibitor potency is crucial for the validation of experimental results. Below is a detailed methodology for a typical fluorometric assay used to screen for TACE inhibitors. This protocol is based on commercially available kits and published research methodologies.
Fluorometric TACE Inhibitor Screening Assay
This assay quantifies the activity of TACE by measuring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of fluorescence increase is reduced.
Materials:
-
Recombinant human TACE/ADAM17 enzyme
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
Test inhibitors (e.g., this compound, GW280264X) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant TACE enzyme to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor with a known IC50.
-
Reaction Setup:
-
Add a defined volume of the diluted enzyme solution to each well of the 96-well plate.
-
Add an equal volume of the diluted inhibitor or control solutions to the corresponding wells.
-
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation: Add a defined volume of the fluorogenic TACE substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate using a microplate reader. Record measurements at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction velocities to the vehicle control (100% activity).
-
Plot the normalized reaction velocities against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Mandatory Visualization
TACE Inhibition Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro experiment to determine the inhibitory activity of a compound against TACE.
Caption: Workflow for determining TACE inhibitory activity.
TACE (ADAM17) Signaling Pathway
This diagram depicts the central role of TACE in cleaving various cell surface proteins and the subsequent downstream signaling events. Inhibition of TACE, for instance by this compound, can block these pathways.
Caption: TACE (ADAM17) signaling and its inhibition.
References
Safety Operating Guide
Proper Disposal of (S,S)-TAPI-1: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (S,S)-TAPI-1, a TNF-α protease inhibitor, to assist researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Improper disposal can pose a significant threat to both human health and the environment.
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Personal Protective Equipment (PPE) for Handling and Disposal
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant[1]. Do not dispose of this chemical in the regular trash or down the sanitary sewer system[2][3].
-
Waste Collection:
-
Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste. The container must be in good condition with a secure, tight-fitting lid.
-
Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), in this dedicated container.
-
The first rinse from chemically contaminated glassware must be collected as hazardous waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" or its synonym N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-naphthylalanyl-L-alanine, 2-aminoethyl Amide.
-
The concentration and quantity of the waste.
-
Hazard pictograms indicating its toxicity and environmental hazards.
-
The date of waste generation and the name of the principal investigator or generator.
-
-
-
Storage:
-
Keep the waste container tightly sealed except when adding waste.
-
Store the container in a designated secondary containment bin to prevent spills.
-
-
Disposal:
-
Once the waste container is full, or if it is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Emergency Procedures
In case of accidental exposure or spillage, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately. |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Eye Contact | Immediately flush the eyes with large amounts of water, separating the eyelids. Remove contact lenses if present. Promptly call a physician. |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
For spills, collect the spillage to prevent it from entering drains or water courses, as it is very toxic to aquatic life.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S,S)-TAPI-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,S)-TAPI-1. Following these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., Butyl rubber, Nitrile rubber). |
| Skin and Body | Impervious clothing to prevent skin contact. |
| Respiratory | Suitable respirator, especially where dust or aerosols may be generated. |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Use only in areas with adequate exhaust ventilation to avoid inhalation.[1]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Personal Hygiene: Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Storage Procedures:
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.
-
Temperature:
-
Powder: Store at -20°C.
-
In Solvent: Store at -80°C.
-
-
Compatibility: Store separately from strong oxidizing agents.
Spill and Disposal Plan:
-
Spill Containment: In case of a spill, collect the spillage to prevent it from entering drains, water courses, or the soil.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting. |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
